Microcystin-YR
Description
Structure
2D Structure
Properties
IUPAC Name |
15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-(6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl)-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H72N10O13/c1-28(25-29(2)41(75-8)27-34-13-10-9-11-14-34)16-21-37-30(3)44(65)59-39(50(71)72)22-23-42(64)62(7)33(6)47(68)56-32(5)46(67)60-40(26-35-17-19-36(63)20-18-35)49(70)61-43(51(73)74)31(4)45(66)58-38(48(69)57-37)15-12-24-55-52(53)54/h9-11,13-14,16-21,25,29-32,37-41,43,63H,6,12,15,22-24,26-27H2,1-5,7-8H3,(H,56,68)(H,57,69)(H,58,66)(H,59,65)(H,60,67)(H,61,70)(H,71,72)(H,73,74)(H4,53,54,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHASZQTEFAUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)C(NC(=O)C(C(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC2=CC=C(C=C2)O)C(=O)O)C)CCCN=C(N)N)C=CC(=CC(C)C(CC3=CC=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H72N10O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Genetic Determinants of Microcystin Yr Production
Elucidation of Microcystin (B8822318) Biosynthesis Pathways
The biosynthesis of microcystins, including the -YR variant, is a non-ribosomal process, meaning it does not follow the typical pathway of protein synthesis involving messenger RNA and ribosomes. worktribe.com Instead, it is orchestrated by a large, multi-enzyme complex known as the microcystin synthetase. worktribe.comnih.gov This complex is a hybrid of non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). nih.govmdpi.commdpi.com
The general structure of microcystins is a cyclic heptapeptide (B1575542) with the formula cyclo(-D-Ala¹-X²-D-MeAsp³-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷), where X and Z are variable L-amino acids. nih.govoup.com In the case of Microcystin-YR, the 'Y' represents Tyrosine at the X position, and the 'R' signifies Arginine at the Z position. A key and unique component of all microcystins is the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid) amino acid. nih.gov
The biosynthesis begins with the synthesis of the Adda moiety by PKS enzymes. nih.gov Following this, the remaining six amino acids are sequentially added by the NRPS modules. nih.gov Each module within the NRPS complex is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain. nih.gov The process involves a thiotemplate mechanism, where the intermediates are covalently bound to the enzyme complex. nih.govnih.gov Finally, a thioesterase domain within the synthetase complex catalyzes the cleavage and cyclization of the linear peptide to form the final cyclic microcystin molecule. asm.org
Genetic Basis for Microcystin Production in Cyanobacteria (mcy gene clusters)
The enzymatic machinery for microcystin biosynthesis is encoded by a large, approximately 55-kilobase pair (kb) gene cluster, designated as mcy. mdpi.comnih.gov This cluster contains a series of genes (mcyA through mcyJ) that code for the various components of the NRPS/PKS enzyme complex and other necessary tailoring enzymes. mdpi.commdpi.comnih.gov
The mcy gene cluster is typically organized into two divergent operons. worktribe.cominternationalscholarsjournals.com For instance, in Microcystis aeruginosa, the mcyA-C genes are transcribed in one direction, while the mcyD-J genes are transcribed in the opposite direction from a common promoter region. worktribe.com The core genes responsible for the peptide and polyketide synthesis are mcyA, B, C, D, E, and G. asm.orgscielo.br Specifically, mcyA, mcyB, and mcyC encode the NRPS modules that incorporate several of the amino acids. nih.gov mcyD is a PKS gene, and mcyE and mcyG are hybrid NRPS-PKS genes essential for Adda synthesis. mdpi.commdpi.com
The variability in microcystin congeners, such as the difference between Microcystin-LR, -RR, and -YR, is partly due to the genetic substructure of the mcy gene cluster. nih.govuibk.ac.at The adenylation (A) domains within the NRPS-encoding genes are responsible for the recognition and activation of specific amino acids. Variations in the sequence of these A domains can lead to the incorporation of different amino acids at the variable X and Z positions. scielo.br For example, the first adenylation domain of the McyB protein is thought to be responsible for activating the amino acid at the X position. scielo.br Recombination and point mutations within the mcyABC region are thought to contribute significantly to the diversity of microcystin variants produced by different strains. nih.gov
Table 1: Key Genes in the mcy Cluster and Their Functions
| Gene | Encoded Enzyme/Function | Role in Microcystin Biosynthesis |
|---|---|---|
| mcyA | Non-ribosomal peptide synthetase (NRPS) | Part of the multi-enzyme complex that incorporates amino acids. nih.gov |
| mcyB | Non-ribosomal peptide synthetase (NRPS) | Activates and incorporates the variable amino acid at the X position (e.g., Tyrosine in MC-YR). scielo.bruibk.ac.at |
| mcyC | Non-ribosomal peptide synthetase (NRPS) | Activates and incorporates the variable amino acid at the Z position (e.g., Arginine in MC-YR). nih.gov |
| mcyD | Polyketide synthase (PKS) | Involved in the synthesis of the Adda side chain. mdpi.commdpi.com |
| mcyE | Hybrid NRPS-PKS | Essential for Adda biosynthesis and confers the toxic properties. mdpi.com |
| mcyG | Hybrid NRPS-PKS | Involved in Adda synthesis. mdpi.commdpi.com |
| mcyF | Aspartate racemase | Converts L-Aspartate to D-erythro-iso-Aspartate. mdpi.com |
| mcyH | ABC transporter | Potentially involved in the transport of microcystin. mdpi.comasm.org |
| mcyI | Dehydrogenase | Tailoring enzyme. mdpi.com |
| mcyJ | O-methyltransferase | Involved in the methylation of the Adda side chain. mdpi.commdpi.com |
Factors Influencing Biosynthesis and Variant Expression in Producing Strains
The production of this compound and other microcystin variants is not constant but is influenced by a range of environmental and biotic factors. These factors can affect both the growth of the cyanobacterial population and the rate of toxin production per cell. researchgate.net
Environmental Factors:
Light Intensity: Light is a critical factor, as cyanobacteria are photosynthetic. Studies have shown that light intensity can have both positive and negative effects on microcystin production. researchgate.netoup.com Some research indicates that optimal toxin production occurs at specific light intensities, which may not necessarily be the same as those for optimal growth. neptjournal.com
Temperature: Temperature influences the metabolic rates of cyanobacteria and, consequently, their toxin production. researchgate.netoup.com
Nutrient Availability: The availability of key nutrients, particularly nitrogen and phosphorus, plays a significant role. researchgate.netoup.com The ratio of total nitrogen to total phosphorus (TN:TP) has been identified as a primary factor affecting the concentration of this compound. nih.gov Specifically, a negative correlation has been observed between the TN:TP ratio and the concentration of this compound. nih.gov
pH: The pH of the water can also influence microcystin production. researchgate.netnih.gov
Iron: Iron is an essential nutrient for many physiological processes in cyanobacteria, including photosynthesis. researchgate.net Iron limitation can indirectly affect microcystin biosynthesis by impacting the cell's energy production and creating oxidative stress. researchgate.net
Biotic Factors:
Grazing Pressure: The presence of grazers, such as Daphnia, has been suggested to influence microcystin production, potentially as a defense mechanism. oup.com
It is important to note that the interplay of these factors is complex, and their effects can be synergistic or antagonistic. neptjournal.com The specific conditions that favor the production of this compound over other variants are still an area of active research. The diversity of microcystin variants within a single population can be high, suggesting that the same genotype may be capable of producing multiple variants, or that multiple genotypes with different production profiles coexist. uibk.ac.at
Environmental Dynamics and Spatiotemporal Distribution of Microcystin Yr
Occurrence and Prevalence of MC-YR in Aquatic Ecosystems
Microcystin-YR is a frequently detected but often less dominant variant compared to Microcystin-LR and Microcystin-RR. nih.govnih.govtandfonline.com Studies across various geographical locations have confirmed its presence in lakes, reservoirs, and rivers. For instance, in Lake Taihu, China, MC-YR accounted for approximately 21% of the total microcystin (B8822318) concentrations over a year-long study. nih.gov In water bodies in central Spain, MC-YR was found in about half of the samples analyzed in 2002 and in 36% of the samples from 2003. tandfonline.com Similarly, a study of Belgian waterbodies found MC-YR to be prevalent in over 50% of the samples. mdpi.com In southern Mozambique, the concentration of MC-YR was found to be lower than that of MC-LR, varying from 0.04 µg/L to 0.1 µg/L. interesjournals.org
The concentration of MC-YR exhibits significant variability both spatially and temporally. psu.edu Seasonal fluctuations are prominent, with concentrations often peaking during warmer months. In Lake Taihu, the highest concentrations of MC-YR were observed in July, with an average of 2.01 μg/L. nih.gov However, in the same lake, MC-YR accounted for a higher proportion of the total microcystins during colder months, particularly in March, even though the absolute concentrations were lower. nih.gov This suggests that the environmental factors favoring the production of different microcystin variants change throughout the year.
Spatial distribution within a single water body can also be highly variable. In Lake Taihu, toxin concentrations, including MC-YR, were significantly higher in the northern parts compared to the eastern part during the summer. nih.gov This variability can be influenced by wind and water movements, which can lead to the accumulation of cyanobacterial blooms in specific areas. tandfonline.com For example, in a study of wadeable streams in the southeastern USA, microcystin concentrations showed significant spatial variability, which was correlated with stream flow. usgs.gov
Table 1: Spatiotemporal Variation of MC-YR Concentrations in Lake Taihu, China
| Month (2013-2014) | Average MC-YR Concentration (μg/L) | Contribution to Total MCs (%) |
|---|---|---|
| July | 2.01 | ~18% |
| October | Not specified, but total MCs high | Not specified |
| November | Ranged from 0 to 0.84 | Not specified |
| March | Highest proportion among variants | Not specified |
| Annual Average | 0.68 | 21% |
Data sourced from a 2015 study on Lake Taihu. nih.gov
Ecological and Environmental Factors Modulating MC-YR Dynamics
The production and concentration of MC-YR are influenced by a suite of interconnected environmental and ecological factors.
Water temperature is a critical factor influencing cyanobacterial growth and, consequently, microcystin production. who.int Generally, higher water temperatures are associated with increased cyanobacterial blooms and higher total microcystin concentrations. nih.gov However, the relationship between temperature and specific variants like MC-YR can be more complex. While total microcystin concentrations in Lake Taihu were strongly correlated with water temperature, MC-RR showed a stronger relationship with temperature compared to MC-YR and MC-LR. nih.gov In another study, the oxidation rate of MC-YR by potassium permanganate, a water treatment chemical, was found to be temperature-dependent, with activation energies ranging from 15.1 to 22.4 kJ mol−1. acs.org
The pH of the water also plays a role. In the Yongjiang River, China, the concentration of total MC-YR was found to be negatively correlated with the total nitrogen to total phosphorus (TN:TP) ratio, and stepwise multiple linear regression analysis indicated that the TN:TP ratio was a primary factor affecting its content, more so than pH directly. nih.gov However, research on the oxidation of microcystins has shown that the degradation rate of MC-YR can increase at a pH greater than 8. acs.org
Nutrient availability, particularly nitrogen (N) and phosphorus (P), is a primary driver of cyanobacterial blooms and microcystin production. cdnsciencepub.comlimnology-journal.orgnih.gov While total phosphorus is often linked to total microcystin concentrations, the dynamics of specific variants like MC-YR can be influenced by the ratio of nitrogen to phosphorus. psu.edunih.gov In a study on the Yongjiang River, the concentration of total MC-YR was negatively correlated with the TN:TP ratio. nih.gov This suggests that at lower N:P ratios, conditions might favor the producers of MC-YR.
Furthermore, the form of available nitrogen can influence the cyanobacterial community structure, which in turn affects the dominant microcystin congeners produced. plos.org For example, some studies have shown that certain nitrogen forms might favor cyanobacterial species associated with MC-YR production. plos.org
Table 2: Correlation of MC-YR with Environmental Factors in the Yongjiang River, China
| Environmental Factor | Correlation with Total MC-YR Concentration |
|---|---|
| Water Temperature | No significant correlation reported |
| pH | No significant correlation reported |
| Total Nitrogen (TN) | No significant correlation reported |
| Total Phosphorus (TP) | No significant correlation reported |
| TN:TP Ratio | Negative correlation (p < 0.05) |
Data sourced from a study on the Yongjiang River. nih.gov
The production of specific microcystin variants is ultimately determined by the genetic makeup of the cyanobacterial species and strains present. plos.org While Microcystis aeruginosa is a well-known producer of various microcystins, other species have been associated with MC-YR. limnology-journal.orgnih.gov In a study of three eutrophic lakes, the relative biomass of Aphanizomenon flos-aquae was associated with the presence of MC-YR. plos.org This is noteworthy as Aphanizomenon flos-aquae is not typically considered a primary microcystin producer. plos.org
The dominance of a particular cyanobacterial strain capable of producing MC-YR will directly lead to higher concentrations of this variant. The composition of the cyanobacterial community can shift in response to environmental factors such as nutrient levels and water temperature, leading to the observed spatiotemporal variability in MC-YR concentrations. psu.eduplos.org For instance, a shift in species composition towards Microcystis spp. in Czech reservoirs was correlated with a significant increase in total microcystins, including MC-YR. nih.gov
Other Abiotic and Biotic Stressors
The production, concentration, and environmental persistence of this compound (MC-YR) are influenced by a complex interplay of various abiotic and biotic stressors beyond primary nutrient levels. These factors can affect the growth of the producing cyanobacteria, the specific expression of the MC-YR variant, and its degradation rate in aquatic systems. epa.govnih.gov
Abiotic Stressors
Research indicates that several physical and chemical environmental factors play a role in the dynamics of MC-YR.
Light and pH: Light intensity and pH are known to influence cyanobacterial metabolism and toxin production. epa.govasm.org While many studies focus on the entire class of microcystins, some suggest that these factors can alter the production of specific congeners. nih.gov For instance, variations in pH may favor certain Microcystis species, potentially resulting in greater production of one congener over others. nih.gov The biosynthesis of the different variants, which vary by a single amino acid, may be affected differently by changes in pH and temperature. nih.gov
Hydrodynamics and Meteorological Conditions: Water body characteristics such as mixing, flow, and residence time are significant. nih.govmdpi.com Wind speed and precipitation can determine the relative concentrations of different microcystin congeners. mdpi.com One study noted that low or high winds, combined with warm, nutrient-rich conditions, were associated with a greater percentage of MC-LR and MC-RR, while meso-oligotrophic waters with intermediate winds and frequent rain showed a greater percentage of MC-LA. mdpi.com Though MC-YR was not the primary focus, this highlights the role of meteorological factors in shaping congener profiles.
Dissolved Carbon and Organic Matter: The concentration of dissolved inorganic carbon (DIC) has been shown to have a negative relationship with MC-YR concentrations. nih.gov In a study of Lake Taihu, rising DIC concentrations appeared to inhibit cyanobacterial growth, thereby reducing the production of all measured microcystin variants, including MC-YR. nih.gov Conversely, dissolved organic carbon (DOC) showed a positive effect on MC-YR production. nih.gov Humic substances, a component of DOC, can also act as photosensitizers, potentially increasing the rate of microcystin breakdown in sunlight. epa.gov
Biotic Stressors
The presence and activity of other organisms are crucial in determining the net concentration of MC-YR in an aquatic environment.
Grazing Pressure: Grazing by herbivorous zooplankton, such as Daphnia, has been identified as a potential factor influencing the microcystin content in cyanobacterial cells. pjoes.comoup.com Some studies suggest that direct exposure to zooplankton can cause an increase in mass-specific microcystin production in Microcystis strains, potentially as a defense mechanism. pjoes.com
Bacterial Degradation: Biodegradation by naturally occurring aquatic bacteria is a primary pathway for the removal of microcystins from the environment. epa.govnih.gov A wide variety of bacteria have been identified that can degrade microcystins, often utilizing them as a carbon and nitrogen source. frontiersin.orgmdpi.com While much of the research has focused on the degradation of the more common MC-LR, the fundamental biochemical pathways, involving the cleavage of the cyclic peptide structure by enzymes like microcystinase (MlrA), are applicable to other congeners. pjoes.comfrontiersin.org The efficiency of this degradation can be influenced by environmental factors such as temperature, pH, and the presence of other organic carbon sources. frontiersin.org
Competition: The phytoplankton community structure can influence toxin production. Competition with other phytoplankton species or even between different strains of cyanobacteria (toxic vs. non-toxic) can affect the dominance of MC-YR producers. nih.govnih.gov For example, the community structure of cyanobacteria, which may include MC-YR producing Aphanizomenon flos-aquae, is influenced by environmental factors like the available form of nitrogen, which in turn determines the toxic nature of a bloom. nih.gov
Research Findings on this compound Dynamics
Specific studies have quantified the relationships between MC-YR and various environmental parameters. In a year-long study of Lake Taihu, MC-YR was a significant component of the total microcystin load, and its dynamics were correlated with several factors.
Interactive Data Table: Correlation of MC-YR with Environmental Variables in Lake Taihu
The following table summarizes the correlation coefficients between this compound concentrations and key environmental parameters observed in Lake Taihu. This data highlights the specific factors that positively or negatively influence the presence of this particular microcystin variant.
| Environmental Variable | Correlation with MC-YR | Effect on MC-YR Production | Source |
| Cyanobacteria Biovolume | Positive | Increased biovolume is associated with higher MC-YR levels. | nih.gov |
| Chlorophyll-a (Chl-a) | Positive | Higher algal biomass is linked to more MC-YR. | nih.gov |
| Dissolved Organic Carbon (DOC) | Positive | Higher DOC levels are correlated with increased MC-YR. | nih.gov |
| Nitrate (B79036) (NO₃⁻) | Negative | Higher nitrate concentrations are associated with lower MC-YR levels. | nih.gov |
| Nitrite (B80452) (NO₂⁻) | Negative | Higher nitrite concentrations are linked to lower MC-YR. | nih.gov |
| Dissolved Inorganic Carbon (DIC) | Negative | Higher DIC concentrations are correlated with reduced MC-YR. | nih.gov |
Another study in a coastal estuary found that MC-YR comprised about 6.1% of particulate microcystins and 9.9% of dissolved microcystins in discharged freshwater, demonstrating that its partitioning between cellular and dissolved phases is also a key aspect of its environmental dynamics. bver.co.kr
Molecular and Cellular Mechanisms of Microcystin Yr Interaction
Inhibition of Protein Phosphatases (PP1 and PP2A) by Microcystins
The principal mechanism of microcystin (B8822318) toxicity is the potent inhibition of protein serine/threonine phosphatases 1 (PP1) and 2A (PP2A). nih.govmdpi.comresearchgate.net These enzymes are crucial for regulating a vast array of cellular processes by removing phosphate (B84403) groups from proteins, a process known as dephosphorylation. mdpi.com By inhibiting these phosphatases, microcystins, including MC-YR, cause a state of hyperphosphorylation of numerous cellular proteins, leading to widespread cellular dysregulation. researchgate.netiarc.fr
Binding Affinity and Specificity of MC-YR to Phosphatase Catalytic Subunits
Microcystin-YR exhibits a high binding affinity and specificity for the catalytic subunits of PP1 and PP2A. nih.govmdpi.com The interaction involves both a rapid, reversible binding phase and a subsequent, slower, irreversible covalent bonding. This covalent linkage is formed between the methyldehydroalanine (Mdha) residue of the microcystin molecule and a cysteine residue within the catalytic subunit of the phosphatase. epa.gov Specifically, this covalent bond has been identified to occur with Cys273 in PP1 and is suggested to be with Cys-266 in PP2A. epa.gov
The unique structure of microcystins, particularly the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) moiety, is critical for this potent inhibitory activity. nih.govmdpi.com While the core structure and the Adda group are essential for binding, variations in the two variable L-amino acid positions (in this case, Tyrosine at position 2 and Arginine at position 4 for MC-YR) can influence the potency of inhibition. mdpi.comacs.org Studies have shown that MC-YR is a potent inhibitor of PP2A, with some research indicating its inhibitory concentration (IC50) to be in the nanomolar range, though generally slightly higher than that of the most studied variant, Microcystin-LR. mdpi.comnih.gov
Table 1: Comparative IC50 Values for PP2A Inhibition
| Compound | IC50 (nM) |
|---|---|
| Nodularin | 0.015 |
| MC-LR | 0.017 |
| MC-YR | 0.075 |
| Okadaic Acid | 0.100 |
| Calyculin A | 0.250 |
| Tautomycin | 0.560 |
Data based on competitive displacement of [125I]-labeled MC-YR from purified PP2A. mdpi.com
Consequence of Protein Phosphatase Inhibition on Cellular Regulation
The inhibition of PP1 and PP2A by MC-YR has profound consequences for cellular regulation. nih.govnih.gov The resulting hyperphosphorylation of numerous substrate proteins disrupts the delicate balance of phosphorylation and dephosphorylation that governs most cellular pathways. researchgate.net This leads to a cascade of downstream effects, including the disorganization of the cytoskeleton, altered cell adhesion, and the activation of signaling pathways that can lead to apoptosis or promote tumor growth. nih.govmdpi.comresearchgate.net The sustained hyperphosphorylation of key regulatory proteins is a central event that triggers the broader spectrum of MC-YR-induced cellular damage. researchgate.netresearchgate.net
Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Formation
A significant aspect of this compound toxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). nih.govmdpi.comscispace.com ROS, such as superoxide (B77818) radicals and hydrogen peroxide, are highly reactive molecules that can damage cellular components like lipids, proteins, and DNA. researchgate.net
The generation of ROS following MC-YR exposure has been observed in various cell types and is considered a primary mechanism of its toxicity, alongside protein phosphatase inhibition. nih.govtermedia.pl Studies have shown that MC-YR, along with other microcystin variants, can increase the levels of extracellular ROS in human and rat neutrophils. nih.govepa.govtermedia.pl This oxidative stress is intrinsically linked to mitochondrial dysfunction and can directly contribute to other toxic effects, including cytoskeleton disruption, genotoxicity, and the initiation of cell death pathways. nih.govmdpi.comcuni.cz The antioxidant defense systems of the cell are often overwhelmed, leading to lipid peroxidation and further cellular injury. busca-tox.com
Disruption of Cellular Cytoskeleton Integrity
This compound causes a rapid and dramatic disruption of the cellular cytoskeleton, the intricate network of protein filaments responsible for maintaining cell shape, motility, and internal organization. mdpi.comt3db.caresearchgate.net This effect is a direct consequence of the hyperphosphorylation of cytoskeletal proteins following the inhibition of PP1 and PP2A. mdpi.comnih.gov
The three major components of the cytoskeleton—microfilaments (actin filaments), intermediate filaments, and microtubules—are all affected. nih.gov Exposure to microcystins leads to the reorganization and aggregation of actin filaments, causing the cell to lose its normal structure, retract, and form characteristic "blebs" on the cell surface. iarc.frmdpi.comresearchgate.net Specifically, the hyperphosphorylation of proteins like keratins 8 and 18, which form intermediate filaments in epithelial cells, and desmoplakins, which link these filaments to cell-cell junctions, leads to the collapse of the cytoskeletal architecture. epa.govnih.gov This structural breakdown disrupts cell-to-cell contacts, contributing to the tissue damage observed in vivo, particularly in the liver. mdpi.comresearchgate.net
Mechanisms of Cell Death Pathways (Apoptosis, Necrosis, Autophagy)
This compound can induce cell death through multiple pathways, including apoptosis (programmed cell death), necrosis (uncontrolled cell death), and autophagy (a cellular self-degradation process). nih.govmdpi.commdpi.com The specific pathway activated often depends on the concentration of the toxin and the cell type.
Apoptosis is a common outcome of MC-YR exposure and is tightly linked to both protein phosphatase inhibition and oxidative stress. nih.govresearchgate.netnih.gov The hyperphosphorylation of key regulatory proteins and the generation of ROS can trigger the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.net This leads to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. mdpi.com
Necrosis is often observed at higher concentrations of the toxin. mdpi.comnih.gov It is characterized by cell swelling, loss of membrane integrity, and the release of cellular contents, which can provoke an inflammatory response. pnas.org The profound cellular damage caused by massive protein hyperphosphorylation, cytoskeletal collapse, and severe oxidative stress can lead to a complete loss of cellular homeostasis and energy depletion, culminating in necrotic cell death. nih.govahajournals.orgfrontiersin.org
Autophagy has also been implicated as a cellular response to microcystin exposure. mdpi.com It can act as a survival mechanism at low toxin concentrations by removing damaged organelles and protein aggregates. However, excessive or prolonged autophagy can also lead to cell death. The interplay between these cell death pathways is complex, with evidence suggesting that cells may switch from apoptosis to necrosis under conditions of severe cellular stress or energy depletion. mdpi.com
Molecular Mechanisms of Genotoxicity Induced by Microcystins
This compound possesses genotoxic properties, meaning it can damage the genetic material (DNA) within cells. nih.gov This genotoxicity is not typically caused by direct binding of the toxin to DNA, but rather is an indirect consequence of the oxidative stress induced by MC-YR. researchgate.net
The excessive production of ROS can lead to oxidative damage to DNA bases and the induction of single- and double-strand breaks in the DNA. researchgate.net This damage, if not properly repaired, can result in mutations, chromosomal aberrations, and genomic instability. The inhibition of protein phosphatases may also contribute to genotoxicity by affecting the phosphorylation status and function of proteins involved in DNA repair pathways, thereby compromising the cell's ability to correct the DNA damage. nih.govmdpi.com The accumulation of DNA damage can have severe long-term consequences, including an increased risk of cancer development, which aligns with the classification of microcystins as potential tumor promoters. ca.gov
DNA Strand Breaks and DNA Damage
This compound is recognized for its genotoxic effects, primarily through the induction of DNA strand breaks. radioloncol.com The genotoxicity of microcystins, including MC-YR, is often linked to the generation of reactive oxygen species (ROS), which can directly damage DNA. epa.govchem-soc.si This oxidative stress is a key factor in the DNA damage observed in various cell types, including hepatocytes. chem-soc.si
Studies have demonstrated that exposure to MC-YR can lead to a significant increase in DNA damage in multiple organs. epa.govchem-soc.si The comet assay, or single-cell gel electrophoresis, is a common method used to measure these DNA strand breaks. radioloncol.com The damage to DNA is not only a direct result of the toxin but can also be an early event in apoptosis (programmed cell death) triggered by the cytotoxicity of the microcystin. researchgate.nettermedia.pl The process of DNA damage can involve the activation of endonucleases, which are enzymes that cleave the phosphodiester bonds within a polynucleotide chain. tandfonline.com
Furthermore, the condensation of chromatin, a hallmark of DNA damage, is a morphological change observed in cells exposed to microcystins. chem-soc.si This alteration in DNA structure is a critical step in the cascade of events leading to cellular dysfunction and, ultimately, cell death.
Interference with DNA Repair Pathways
Beyond directly causing DNA damage, microcystins, including MC-YR, interfere with the cell's ability to repair this damage. This interference is largely a consequence of their potent inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). nih.govnih.gov These enzymes are crucial for the regulation of DNA repair pathways. nih.gov
Two major DNA repair pathways, nucleotide excision repair (NER) and DNA double-strand break (DSB) repair by nonhomologous end joining (NHEJ), are known to be inhibited by microcystins. nih.gov The inhibition of these pathways is due to the hyperphosphorylation of key proteins involved in the repair process, a direct result of PP1 and PP2A inhibition. nih.gov For instance, the inhibition of DSB-NHEJ is linked to the phosphorylation-induced loss of activity of the DNA-dependent protein kinase (DNA-PK). nih.gov
The tumor suppressor protein p53, a critical player in DNA repair and apoptosis, is also affected by microcystin exposure. nih.govmdpi.com As a substrate of PP2A, p53's activity is regulated by this phosphatase. nih.govmdpi.com Inhibition of PP2A by microcystins can lead to the hyperphosphorylation and increased expression of p53, further implicating these toxins in the disruption of DNA repair and cell cycle control. nih.govmdpi.com
Interactions with Cellular Transport Systems (e.g., Organic Anion Transporting Polypeptides)
The entry of this compound and other microcystins into cells is not a passive process but is mediated by specific transporters, primarily the organic anion-transporting polypeptides (OATPs). nih.govresearchgate.net This active transport mechanism is a key determinant of the tissue-specific toxicity of microcystins, with the liver being a primary target due to the high expression of OATPs on hepatocyte membranes. nih.govwho.int
Several OATP family members have been identified as transporters for microcystins, including OATP1B1, OATP1B3, and OATP1A2. nih.govresearchgate.netoup.com The interaction between microcystins and these transporters is congener-specific, meaning different microcystin variants exhibit varying affinities for the same transporter. nih.govd-nb.info For instance, studies have shown that the uptake of MC-LR, MC-LW, and MC-LF can differ significantly, suggesting that the structural variations between these congeners influence their transport efficiency. nih.govd-nb.info
The transport of MC-YR into cells via OATPs is a critical prerequisite for its intracellular toxic effects. nih.gov Once inside the cell, it can inhibit protein phosphatases and induce the cascade of events leading to cytotoxicity. who.intd-nb.info Competition experiments with known OATP substrates have confirmed the essential role of these transporters in mediating microcystin-induced toxicity. oup.comd-nb.info
Differential Molecular Responses to Microcystin Variants
Over 250 structural variants of microcystins have been identified, with MC-LR, MC-RR, and MC-YR being among the most common. nih.govwho.int These variants differ in the two variable L-amino acids at specific positions in their cyclic structure, which leads to differences in their physicochemical properties and, consequently, their toxicity. nih.govrsc.org
The toxicity of different microcystin congeners can vary by several orders of magnitude. mdpi.com This variation is attributed to differences in both their toxicokinetics (e.g., uptake into cells via OATPs) and their toxicodynamics (e.g., inhibition of protein phosphatases). d-nb.info For example, MC-LW and MC-LF have been shown to elicit cytotoxic effects at lower concentrations than MC-LR and MC-RR, suggesting a more efficient transport into cells. d-nb.info
The amino acid composition directly influences the molecule's properties, such as hydrophobicity and charge distribution, which in turn affects their interaction with transporters and target enzymes. rsc.orgmdpi.com Studies comparing the cytotoxic effects of various MC variants on primary rat hepatocytes have revealed that modifications such as demethylation can enhance cytotoxicity. mdpi.com For instance, [Dha⁷] MC-YR showed higher cytotoxic activity than MC-YR. mdpi.com Molecular docking studies have also indicated that different variants interact with distinct patterns within the binding pockets of their target proteins. rsc.org
The differential responses to various microcystin variants highlight the importance of considering the specific congener when assessing the potential health risks associated with cyanobacterial blooms.
Data Tables
Table 1: Key Proteins Involved in this compound Interaction
| Protein/System | Role in MC-YR Interaction | Key Findings |
| DNA | Target of genotoxicity | MC-YR induces DNA strand breaks, often measured by the comet assay. radioloncol.com |
| PP1 & PP2A | Primary intracellular targets | Inhibition leads to hyperphosphorylation of cellular proteins, disrupting DNA repair and other signaling pathways. nih.govnih.gov |
| DNA-PK | Component of DNA repair | Activity is lost due to phosphorylation upon PP2A inhibition, impairing DNA double-strand break repair. nih.gov |
| p53 | Tumor suppressor protein | Expression and phosphorylation are increased following MC exposure, indicating a role in the cellular stress response. nih.govmdpi.com |
| OATPs | Cellular uptake transporters | Mediate the active transport of MC-YR into cells, particularly hepatocytes. nih.govresearchgate.net |
Table 2: Comparison of Common Microcystin Variants
| Microcystin Variant | Variable Amino Acids | Relative Toxicity/Cytotoxicity | Key Differentiating Features |
| MC-LR | Leucine (B10760876) (L), Arginine (R) | Often considered the most toxic and is the most studied. nih.gov | Reference for many toxicological studies. ca.gov |
| MC-RR | Arginine (R), Arginine (R) | Generally less toxic than MC-LR. d-nb.infomdpi.com | Higher polarity compared to MC-LR. |
| MC-YR | Tyrosine (Y), Arginine (R) | Toxicity is comparable to or slightly different from MC-LR, depending on the study. ca.gov | Contains the aromatic amino acid Tyrosine. |
| MC-LA | Leucine (L), Alanine (B10760859) (A) | Inhibits the same phosphatases as MC-LR, -RR, and -YR. ca.gov | Differs from MC-LR by one amino acid. |
| MC-LW | Leucine (L), Tryptophan (W) | Can be more cytotoxic than MC-LR and MC-RR at lower concentrations. d-nb.info | More lipophilic, potentially leading to more efficient cellular uptake. nih.gov |
| MC-LF | Leucine (L), Phenylalanine (F) | Can be more cytotoxic than MC-LR and MC-RR at lower concentrations. d-nb.info | More lipophilic, potentially leading to more efficient cellular uptake. nih.gov |
Ecological Implications and Effects on Aquatic Biota
Effects on Aquatic Organisms (Non-Human Vertebrates and Invertebrates)
The presence of microcystins in aquatic environments poses a direct threat to a wide range of organisms. mdpi.comaquatics.org Exposure can lead to altered behavior, inhibited growth, reduced reproductive success, and in some cases, widespread fatalities among aquatic wildlife. mdpi.com
Microcystins, including variants like MC-YR, can have significant inhibitory effects on aquatic flora. These toxins can be taken up by aquatic macrophytes, potentially leading to a decline in their populations within eutrophic water bodies dominated by cyanobacteria. pjoes.com
Research has demonstrated that microcystins can inhibit the growth and metabolic processes of various aquatic plants. pjoes.com For instance, studies on the aquatic plant Lemna minor (duckweed) showed a significant reduction in growth and the formation of new fronds when exposed to microcystins. pjoes.com Similarly, the underwater plant Ceratophyllum demersum experienced reduced growth when exposed to MC-LR. mdpi.com The mechanisms behind this toxicity involve the inhibition of essential enzymes like protein phosphatases, which are crucial for plant metabolic processes. pjoes.com
Exposure to microcystins also affects fundamental physiological functions in plants. It has been shown to negatively impact tissue organization, the integrity of cell membranes and cytoskeletons, and the ability to manufacture sugars. nih.gov Furthermore, microcystins can impair a plant's ability to uptake essential nutrients. For example, the metabolism of nitrogen, a critical element for plant growth, shows a significant decrease even at low microcystin (B8822318) concentrations. nih.gov High concentrations can lead to a complete inhibition of nutrient assembly at the root level. nih.gov
The toxins can also affect other algae and cyanobacteria. Some studies have observed that microcystins can inhibit photosynthesis and growth in other cyanobacterial species, such as Nostoc muscorum and Anabaena, leading to cell lysis. mdpi.com This suggests an allelopathic role, where the toxin produced by one species negatively impacts its competitors.
Table 1: Documented Effects of Microcystins on Aquatic Plants and Algae
| Affected Organism | Microcystin Variant(s) | Observed Effects | Reference(s) |
|---|---|---|---|
| Lemna minor (Duckweed) | MC-RR | Reduction of plant growth and frond formation. | pjoes.com |
| Spirodela sp. | MC-LR | Toxin uptake from the surrounding medium. | pjoes.com |
| Ceratophyllum demersum | MC-LR | Reduced growth. | mdpi.com |
| Nostoc muscorum | MC-LR | Inhibition of photosynthesis and growth, cell lysis. | mdpi.com |
| Anabaena sp. | MC-LR | Inhibition of photosynthesis and growth, cell lysis. | mdpi.com |
| Various Aquatic Plants | General Microcystins | Inhibition of nutrient uptake, particularly nitrogen. | nih.gov |
| Various Aquatic Plants | General Microcystins | Negative impact on tissue organization and membrane integrity. | nih.gov |
Microcystin-YR and other microcystins are known to be hazardous to a wide array of aquatic invertebrates and fish. oregonstate.edu These toxins can cause a range of sublethal and lethal effects, from physiological stress to mass mortality events. oregonstate.educa.gov
Invertebrates: Aquatic invertebrates, which form a crucial link in the food web, are particularly vulnerable. Zooplankton, such as Daphnia, can experience reduced filtration capacity and offspring survival when feeding on toxic cyanobacteria. mdpi.com While some invertebrates may show resistance, exposure can still lead to adverse effects. For example, the gastropod Lymnaea stagnalis showed a significant decrease in egg production after exposure to MC-LR. mdpi.com In zebra mussels (Dreissena polymorpha), exposure to microcystins has been shown to induce DNA damage in their haemocytes and reduce their feeding efficiency. iastate.edu
Fish: Fish can be exposed to microcystins through several routes, including ingestion of toxic cyanobacterial cells, consumption of prey that has accumulated the toxins, and direct uptake from the water through the gills. ca.govnih.gov The liver is a primary target for microcystin toxicity, as the toxins inhibit protein phosphatases, leading to a breakdown of liver structure and widespread cell death. ca.govresearchgate.net
Studies specifically investigating MC-YR have demonstrated its toxicity to fish cells. Research on the fish cell lines PLHC-1 (from topminnow) and RTG-2 (from rainbow trout) found that MC-YR exposure led to a reduction in total protein content, cell death (primarily through necrosis), and various morphological changes like cell rounding and hydropic degeneration. nih.gov The study concluded that the liver-derived PLHC-1 cells were more sensitive to MC-YR than the RTG-2 cells. nih.gov
In early life stages, fish are particularly susceptible. Exposure to microcystins can disrupt embryonic development, decrease survival and growth rates, and cause a variety of histopathological effects, including an enlarged yolk sac, a curved body, and heart rate perturbations. researchgate.net Even at sublethal concentrations, microcystins can impair immune function, cause kidney and gill damage, and alter behavior in fish. researchgate.netresearchgate.net
Table 2: Summary of this compound and Other Microcystins' Effects on Aquatic Fauna
| Organism Group | Species Example | Microcystin Variant(s) | Documented Effects | Reference(s) |
|---|---|---|---|---|
| Invertebrates | Daphnia pulicaria | General Microcystins | Reduced filtration capacity and offspring survival. | mdpi.com |
| Lymnaea stagnalis | MC-LR | Moderate toxin accumulation, strong decrease in egg production. | mdpi.com | |
| Dreissena polymorpha | General Microcystins | Reduced food intake, DNA damage in haemocytes. | iastate.edumdpi.com | |
| Fish | Topminnow (Poeciliopsis lucida) | MC-YR | Cell death, reduced protein content, morphological changes (in cell lines). | nih.gov |
| Rainbow Trout (Oncorhynchus mykiss) | MC-YR | Cell death, reduced protein content, morphological changes (in cell lines). | nih.gov | |
| Zebrafish (Danio rerio) | MC-LR, MC-RR | Reduced survival rates, growth, and weight in embryos. | mdpi.com | |
| General Fish Species | General Microcystins | Liver damage (hepatotoxicity), inhibition of protein phosphatases. | ca.govresearchgate.net | |
| General Fish Species | General Microcystins | Impaired embryonic development, growth, and survival. | researchgate.net |
Bioaccumulation and Biotransformation in Aquatic Food Webs
The transfer of microcystins through the food web is a critical aspect of their ecological impact. iastate.edu These toxins can be accumulated by aquatic organisms, potentially leading to adverse effects at higher trophic levels. researchgate.net
The process is not straightforward biomagnification, where toxin concentrations increase at successively higher trophic levels. Instead, a meta-analysis of multiple studies suggests that biodilution is the more dominant process for microcystins in aquatic food webs. nih.gov Nevertheless, significant accumulation can occur in certain organisms and tissues.
In a study conducted in Lake Taihu, China, the accumulation of MC-RR, MC-YR, and MC-LR was examined in several fish species. nih.gov The concentration of these toxins was generally highest in the liver and gut contents of phytoplanktivorous (plankton-eating) fish, followed by omnivorous fish, and was lowest in carnivorous fish. nih.gov However, in the muscle tissue, which is often consumed by humans, toxin concentration was highest in omnivorous fish. nih.gov This study was also the first to report the accumulation of microcystins in the gonads of wild fish, highlighting a potential route for reproductive toxicity. nih.gov
Interestingly, the study suggested that the primary uptake route for MC-YR in fish might differ from other variants. It appeared to be absorbed mainly through the gills from dissolved toxins in the water, rather than solely through diet. nih.gov
Biotransformation, the process by which organisms metabolize toxins, also plays a role. Fish have a limited capacity to detoxify microcystins, which contributes to their susceptibility. ca.gov However, microbial degradation is a significant pathway for the removal of microcystins from the environment. nih.gov Certain bacteria have evolved the ability to break down these toxins, and their prevalence and efficiency can be influenced by the specific microcystin variants present in their habitat. nih.gov
Ecological Role and Adaptive Significance of Microcystin Production
The reason why cyanobacteria produce microcystins remains a subject of scientific investigation, with several hypotheses proposed. oup.comfrontiersin.org As secondary metabolites, they are not considered essential for the primary processes of growth and reproduction, a fact supported by the existence of non-toxic strains that survive and reproduce successfully. oup.com
Several theories suggest an adaptive advantage for the producing organism:
Allelopathy and Competition: Microcystins may act as allelopathic compounds, inhibiting the growth of competing phytoplankton, including other algae and cyanobacteria. mdpi.comoup.com This would give the toxin-producing Microcystis a competitive edge, allowing it to dominate the phytoplankton community, especially during bloom formation. oup.com
Defense Against Grazing: While initially thought to be a primary defense against grazing by zooplankton, this role is now considered more complex. Some studies show that zooplankton can be negatively affected, but others indicate that grazing continues, suggesting it is not a universally effective deterrent. nih.gov
Intracellular Regulation: There is growing evidence that microcystins play a role within the cyanobacterial cell itself. Research suggests they may be involved in adapting to high light conditions, potentially by associating with the photosynthetic apparatus. oup.com The production of microcystins is also linked to nutrient availability, such as nitrogen and iron, and environmental stressors like oxidative stress. oup.comfrontiersin.org For example, the transcription of genes involved in microcystin production has been shown to increase at high light levels. oup.com
Growth Regulation: It has been proposed that microcystins could act as growth regulators, helping cyanobacteria to optimize their proliferation and enhance their chances of successful adaptation to changing environmental conditions. oup.com
The production of different variants like MC-YR may also be an adaptive strategy. Environmental factors can influence which microcystin congener is predominantly produced. oup.com For instance, some studies have noted that temperature and nutrient conditions can alter the ratio of different microcystins synthesized by a cyanobacterial population. oup.com Furthermore, the microbial communities that degrade microcystins appear to adapt to the local toxin profile, evolving to more efficiently metabolize the most dominant congeners in their environment, such as MC-YR in certain locations. nih.gov
Advanced Analytical Methodologies for Microcystin Yr Quantification and Characterization
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental in the analysis of microcystins, providing the necessary separation of different variants from complex sample matrices. thermofisher.comthermofisher.com These techniques are often considered the gold standard for confirmation and precise quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely adopted method for the analysis of Microcystin-YR. thermofisher.comlcms.cz This technique separates different microcystin (B8822318) congeners based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase. thermofisher.comnih.gov The distinct conjugated diene structure in the Adda amino acid residue of microcystins results in a characteristic UV absorption maximum around 238 nm, which is utilized for detection. epa.gov
The separation of MC-YR from other variants, such as Microcystin-LR (MC-LR) and Microcystin-RR (MC-RR), can be optimized by adjusting chromatographic conditions. For instance, increasing the column temperature can improve the resolution between MC-YR and MC-LR, which often have close retention times. thermofisher.com One study demonstrated that increasing the column temperature from 25 to 40 ºC significantly improved the resolution between these two compounds. thermofisher.com A mobile phase consisting of methanol (B129727) and 0.01% trifluoroacetic acid has been shown to provide baseline separation of MC-RR, MC-YR, and MC-LR. nih.gov
While HPLC-UV is a robust and reliable technique, its sensitivity can be limited by interferences from the sample matrix. lcms.czthermofisher.com To overcome this, sample preparation steps like solid-phase extraction (SPE) are commonly employed to clean up the sample and concentrate the toxins, thereby achieving the required low detection limits. thermofisher.com On-line SPE methods have also been developed to automate and streamline this process. thermofisher.comthermofisher.com An ISO method for the analysis of MC-RR, MC-YR, and MC-LR using HPLC-UV has been validated. lcms.czthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography (UPLC-MS/MS)
For enhanced sensitivity and specificity, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). lcms.czthermofisher.com This combination provides structural information and allows for the unambiguous identification and quantification of MC-YR, even at trace levels. lcms.czthermofisher.com Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov
In LC-MS/MS analysis, after chromatographic separation, the molecules are ionized and fragmented. Specific fragment ions of MC-YR are then monitored for highly selective detection. For MC-YR, the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 1045.5 or the doubly charged ion [M+2H]2+ at m/z 523 can be selected as the precursor ion. thermofisher.comazom.com A characteristic product ion at m/z 135, corresponding to a fragment of the Adda residue, is often used for quantification and confirmation. nih.gov
UPLC-MS/MS methods have been validated for the simultaneous detection of multiple microcystins, including MC-YR, in various matrices. nih.gov These methods can achieve very low limits of detection (LOD) and quantification (LOQ). For instance, one study reported an LOD of 0.42 ng/g and an LOQ of 0.91 ng/g for MC-YR in lettuce using UPLC-MS/MS. nih.gov Another LC-MS/MS method achieved an LOD of 0.025 µg/L and an LOQ of 0.05 µg/L for MC-YR in water. thermofisher.com These sensitive methods often allow for direct injection of water samples without the need for extensive pre-concentration steps. azom.comsciex.com
Capillary Electrophoresis
Capillary Electrophoresis (CE) is another powerful separation technique used for the analysis of microcystins, including MC-YR. nih.gov CE separates charged molecules in a narrow capillary tube under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes. Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Capillary Chromatography (MEKC), can be employed. nih.gov
MEKC, which uses surfactants like sodium dodecyl sulfate (B86663) (SDS) in the buffer, has been shown to be effective for separating neutral and charged microcystin variants. researchgate.net The addition of organic modifiers to the buffer can influence the migration times and selectivity of the separation. researchgate.net For example, one study found that using 2-propanol as a modifier resulted in the co-migration of MC-LR and MC-YR. researchgate.net
CE can be coupled with UV detection or, for greater sensitivity and specificity, with mass spectrometry (CE-MS). A CZE-MS/MS method has been developed for the analysis of 14 different cyanopeptides, including MC-YR, achieving low detection limits. mdpi.com One CZE-ESI-MS method reported a detection limit of 0.08 µg/mL for MC-YR. nih.gov CE offers advantages such as short analysis times, high separation efficiency, and low consumption of solvents and samples. researchgate.net
Immunochemical and Biochemical Assays
These assays are typically used for rapid screening of a large number of samples due to their high sensitivity and ease of use. thermofisher.comthermofisher.com They are based on biological recognition mechanisms, either antibody-antigen binding or enzyme inhibition.
Enzyme-Linked Immunosorbent Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for the quantitative screening of microcystins. thermofisher.comnih.gov The most common format is a competitive ELISA, where microcystins in the sample compete with a known amount of enzyme-labeled microcystin or a microcystin analogue for binding to a limited number of specific antibodies. goldstandarddiagnostics.usenvirologix.com The resulting color signal is inversely proportional to the concentration of microcystins in the sample. goldstandarddiagnostics.us
ELISA kits are commercially available and are designed to be sensitive and suitable for routine monitoring. goldstandarddiagnostics.usdss.go.th These assays typically target the common Adda moiety, allowing for the detection of a broad range of microcystin variants, including MC-YR. nih.govnemi.gov However, the cross-reactivity with different variants can vary. For example, one commercial kit reported a cross-reactivity of 58% for this compound relative to Microcystin-LR. goldstandarddiagnostics.us Another kit showed that MC-YR had a higher concentration value at 50% B/B0 (a measure of inhibition) than MC-LR, indicating lower reactivity. envirologix.com
The main advantages of ELISA are its high sensitivity, with detection limits often in the sub-µg/L range, and its suitability for high-throughput screening. nih.govdss.go.th One study reported a detection limit of 0.05 µg/L in deionized water. dss.go.th However, ELISA can be susceptible to matrix effects from different water types, which can lead to false positives. dss.go.thresearchgate.net Therefore, positive results from ELISA are often recommended to be confirmed by a chromatographic method like HPLC or LC-MS/MS. goldstandarddiagnostics.usnemi.gov
Protein Phosphatase Inhibition Assay (PPIA)
The Protein Phosphatase Inhibition Assay (PPIA) is a biochemical method that leverages the primary mechanism of toxicity of microcystins. nih.gov MC-YR, like other microcystins, is a potent inhibitor of serine/threonine protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). nih.govmdpi.com The PPIA measures the inhibition of the activity of these enzymes by a sample containing microcystins. europa.eu The enzyme activity is typically monitored using a colorimetric or fluorometric substrate, and the degree of inhibition is proportional to the total concentration of toxic microcystins present. europa.euresearchgate.net
A significant limitation of the PPIA is its inability to distinguish between different microcystin variants or between microcystins and other phosphatase inhibitors like nodularins. mdpi.comeuropa.eu The results are often expressed as "MC-LR equivalents," which reflects the total toxicity relative to MC-LR. europa.eu The sensitivity of the assay can also differ for various microcystin congeners; for example, the toxicity generally follows the order MC-LR > MC-YR > MC-RR. researchgate.net Furthermore, interferences from unknown compounds in environmental samples can lead to either overestimation or underestimation of the true toxin concentration. researchgate.neteuropa.eu
Emerging Biosensor Technologies for Real-time Monitoring
The development of sensitive, rapid, and portable analytical tools is crucial for the real-time monitoring of this compound (MC-YR) in water sources. Emerging biosensor technologies offer a promising alternative to conventional laboratory-based methods, which are often time-consuming and require expensive equipment. mdpi.com Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal in response to the presence of a target analyte. mdpi.comresearchgate.net
Key types of biosensors developed for microcystin detection include:
Immunosensors : These utilize the high specificity of antibodies for microcystins. researchgate.net The interaction between the antibody and the microcystin is converted into a detectable signal, often through electrochemical or optical means. mdpi.com For instance, electrochemical immunosensors have been developed using functional microspheres and gold nanoparticles to detect microcystin-LR, demonstrating high selectivity and sensitivity. mdpi.com
Nucleic Acid-Based Biosensors (Aptasensors) : These employ aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. researchgate.net An aptasensor based on gold nanoparticles and surface-enhanced Raman spectroscopy (SERS) has been shown to detect MC-LR with a limit of detection as low as 0.002 ng/mL. mdpi.com Another approach used a field-effect transistor (FET) bioactivated with an MC-LR-targeting aptamer, which could detect the toxin in the 0.1–0.5 ng/mL range within 10 minutes. nih.gov
Enzyme-Based Biosensors : These sensors typically rely on the inhibition of protein phosphatase (PP) enzymes by microcystins. The degree of enzyme inhibition correlates with the toxin concentration.
The integration of nanomaterials has significantly enhanced the performance of these biosensors. mdpi.com Materials like gold nanoparticles, magnetic nanoparticles, and carbon nanotubes are used to amplify the detection signal, increase the surface area for bioreceptor immobilization, and improve the sensor's conductivity and stability. mdpi.comnih.gov Optical biosensing methods, such as Surface Plasmon Resonance (SPR) and SERS, are frequently employed due to their high sensitivity and potential for real-time, label-free detection. researchgate.netresearchgate.netmdpi.com While these technologies show great promise for field deployment and continuous surveillance, further efforts are needed to validate their performance in complex real-world samples. mdpi.comresearchgate.net
Sample Preparation and Preconcentration Techniques
Due to the typically low concentrations of MC-YR in environmental water samples and the complexity of matrices like vegetable tissues or biological fluids, sample preparation and preconcentration are critical steps prior to analysis. rsc.orgresearchgate.netnih.gov These procedures aim to isolate and concentrate the toxins while removing interfering substances, thereby enhancing the sensitivity and reliability of subsequent quantification methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.orgresearchgate.net
Solid-Phase Extraction (SPE) and Immunoaffinity Columns (IAC)
Solid-Phase Extraction (SPE) is the most common sample pretreatment method for microcystin analysis. rsc.org The process involves passing a liquid sample through a solid sorbent (the stationary phase), which retains the analytes of interest. epa.gov Interfering compounds are washed away, and the retained toxins are then eluted with a small volume of an appropriate solvent, achieving both cleanup and concentration. epa.gov Common SPE sorbents for microcystins include C18 (octadecyl silica) and polymeric materials like divinylbenzene (B73037) N-vinylpyrrolidone copolymer. epa.govresearchgate.net
Immunoaffinity Columns (IAC) offer a more selective approach to sample cleanup. researchgate.net These columns use monoclonal antibodies immobilized on a solid support. nih.govthermofisher.com The antibodies specifically bind to microcystins, including MC-YR, allowing other matrix components to be washed away. researchgate.netnih.gov This high specificity results in very clean extracts, which improves the detection and identification of microcystin variants. nih.gov Studies have shown that IAC can effectively isolate a wide range of microcystins, including MC-YR, from surface water with high reproducibility. nih.gov In a comparative study, IAC provided lower method detection limits (10-14 ng) compared to SPE (25 ng) for MC-YR. nih.gov
Table 1: Performance Comparison of SPE and IAC for this compound Quantification
| Technique | Matrix | Analytical Method | Recovery (%) | Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|---|
| SPE (Oasis HLB) | Surface Water | HPLC-PDA | Not Specified | 25 ng (absolute) | nih.gov |
| SPE | Tap & Lake Water | HPLC-Orbitrap-MS | 97.1 - 100.9 | ~600 pg L⁻¹ | rsc.org |
| Dual SPE | Lettuce | UPLC-MS/MS | 41 - 93 | 0.16 - 0.91 ng g⁻¹ | nih.gov |
| IAC | Tap Water | HPLC-UV | 86.4 | Not Specified | nih.gov |
| IAC | Surface Water | HPLC-PDA | Not Specified | 10-14 ng (absolute) | nih.gov |
| IAC | Tap & River Water | LC-UV | 86 | 0.02 ng mL⁻¹ | researchgate.net |
Microextraction and On-line SPE Methods
To address the time-consuming nature of traditional SPE, various microextraction and automated on-line methods have been developed. researchgate.netrsc.org
Microextraction techniques aim to minimize solvent consumption and simplify extraction procedures.
Solid-Phase Microextraction (SPME) : This technique uses a fused-silica fiber coated with a stationary phase to extract analytes directly from a sample. nih.gov An SPME method coupled with HPLC has been successfully applied to quantify MC-YR in natural cyanobacterial blooms. nih.gov
Deep Eutectic Solvent-based Vortex-Assisted Liquid–Liquid Microextraction (DES-based VALLME) : This eco-friendly method uses a deep eutectic solvent as an extractant. A study combining this technique with UHPLC-MS achieved a limit of quantification for MC-YR of 0.5 ng mL⁻¹ with extraction recoveries between 85.5% and 113%. rsc.org
On-line SPE methods integrate sample extraction and preconcentration directly with the analytical instrument (e.g., HPLC or UHPLC), enabling high-throughput analysis. rsc.orgnih.gov In a typical setup, the sample is loaded onto a small SPE column. After washing, a valve switches the SPE column into the mobile phase flow of the analytical column, transferring the concentrated analytes for separation and detection. thermofisher.com A "target-cut" on-line SPE method has been developed to further reduce interferences by using a mobile phase gradient to selectively elute the target analytes from the SPE column to the analytical column. thermofisher.comthermofisher.com These on-line systems significantly reduce analysis time and solvent use compared to conventional off-line SPE. rsc.orgchromatographyonline.com
Table 2: Performance of Microextraction and On-line SPE Methods for this compound
| Technique | Matrix | Analytical Method | Recovery (%) | Limit of Detection/Quantification | Source |
|---|---|---|---|---|---|
| SPME | Freshwater Bloom | HPLC | 36.0 (from lysed cells) | Not Specified | nih.gov |
| DES-based VALLME | Surface Water | UHPLC-ESI(+)-qTOF-MS | 85.5 - 113 | LOQ: 0.5 ng mL⁻¹ | rsc.org |
| On-line SPE | Drinking, Tap, Lake Water | HPLC-UV | >95 (at 0.25 µg L⁻¹) | Not Specified | thermofisher.com |
| On-line SPE | Lake Water | SPE-UHPLC-HRMS | 81 - 113 | LOD: 8 - 53 ng L⁻¹ | rsc.org |
| On-line SPE | Water | LC-QTOF-HRMS | Not Specified | LOD: 0.004 - 0.01 µg L⁻¹ | nih.gov |
| On-line Preconcentration | Raw Water | UHPLC–HRAM–MS | 103.7 | MDL: 0.009–0.035 ng/mL | chromatographyonline.com |
Challenges in Detection and Quantification of MC-YR Variants
Despite advancements in analytical methodologies, several challenges persist in the accurate detection and quantification of MC-YR and its other variants.
Proliferation of Variants : Over 270 microcystin variants have been identified, differing primarily in the two variable amino acids. nih.govmdpi.com While MC-LR is the most studied, other variants like MC-YR can be prevalent in certain regions or blooms. nih.gov The lack of commercially available analytical standards for many of these variants makes their identification and quantification difficult. nih.gov
Matrix Effects : Environmental and biological samples are complex matrices containing numerous compounds that can interfere with analysis. nih.gov In mass spectrometry, these co-eluting compounds can cause ion suppression or enhancement, leading to under- or overestimation of the true toxin concentration. acs.org While techniques like immunoaffinity chromatography can produce cleaner extracts, they may not eliminate all matrix effects. nih.gov
Method-Specific Limitations : Different analytical methods have inherent limitations. Immunoassays like ELISA, while sensitive and useful for screening, can suffer from cross-reactivity. nih.gov Antibodies may bind to multiple MC variants or other structurally similar compounds, leading to an overestimation of the total microcystin concentration and providing results only as "MC-LR equivalents". mdpi.comnih.gov
Low Environmental Concentrations : Microcystins are often present in water at very low concentrations (ng/L to µg/L), requiring highly sensitive instruments and effective preconcentration steps to meet regulatory guidelines, such as the World Health Organization's provisional guideline of 1.0 µg/L for MC-LR in drinking water. rsc.orgnih.govwaters.com
Physicochemical Properties : The physicochemical properties of microcystin variants can vary. For example, the hydrophilicity of different congeners can affect their adsorption onto suspended particulate matter in water, influencing their fate and bioavailability. mdpi.com These differences also impact the efficiency of extraction and chromatographic separation, requiring careful optimization of analytical methods for multiclass toxin analysis. thermofisher.com
Microbial Biodegradation and Biotransformation Pathways of Microcystin Yr
Identification of Microcystin-Degrading Microorganisms (Bacteria and Fungi)
A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade microcystins. nih.govnih.gov These organisms utilize the toxins as a source of carbon and nitrogen to support their growth. mdpi.com While many microcystin-degrading bacteria have been identified, the majority belong to the phylum Proteobacteria, with significant representation from the genera Sphingomonas, Sphingopyxis, Acinetobacter, Arthrobacter, Bacillus, Novosphingobium, Paucibacter, and Pseudomonas. nih.govnih.govmdpi.com
Specific Bacterial Strains and Their Capabilities (e.g., Sphingopyxis sp. USTB-05)
Among the identified bacterial strains, Sphingopyxis sp. USTB-05 has been extensively studied for its robust capability to degrade various microcystin (B8822318) congeners, including MC-YR. plos.orgnih.gov This strain has demonstrated the ability to completely eliminate an initial concentration of 14.8 mg/L of MC-YR within 10 hours when exposed to its crude enzymes. plos.orgnih.gov The degradation is not limited to MC-YR; this versatile bacterium can also effectively break down other common variants such as MC-LR and MC-RR. mdpi.complos.org The efficiency of Sphingopyxis sp. USTB-05 underscores its potential for application in bioremediation strategies for microcystin-contaminated water bodies.
Another notable bacterium is Paucibacter toxinivorans, which has been shown to degrade multiple microcystin variants, including MC-YR. mdpi.com Studies have indicated that P. toxinivorans can achieve up to 99% degradation of MC-YR over a seven-day period. mdpi.com The degradation capabilities of various bacterial genera are summarized in the table below.
| Bacterial Genus | Degradation Capability Noted |
| Sphingopyxis | Degrades MC-YR, MC-LR, MC-RR. mdpi.commdpi.complos.org |
| Sphingomonas | Degrades MC-LR, MC-YR, MC-RR. researchgate.net |
| Paucibacter | Degrades MC-YR, MC-LR, MC-RR, MC-LF. mdpi.com |
| Arthrobacter | Degrades MC-LR. mdpi.comasm.org |
| Bacillus | Degrades MC-RR. mdpi.com |
| Acinetobacter | Reported to degrade microcystins. nih.gov |
| Novosphingobium | Reported to degrade microcystins. nih.gov |
| Pseudomonas | Reported to degrade microcystins. nih.gov |
| Stenotrophomonas | Reported to degrade microcystins. nih.gov |
Fungal Degradation Pathways
In addition to bacteria, certain fungi have been identified as capable of degrading microcystins. nih.gov For instance, the white-rot fungus Trichaptum abietinum has been shown to effectively degrade MC-LR. researchgate.net While specific research focusing solely on the fungal degradation of MC-YR is less abundant, the demonstrated ability of fungi to break down other microcystin variants suggests a potential for similar pathways to exist for MC-YR. researcher.life Fungal degradation mechanisms are thought to involve various metabolic and transformation processes, often influenced by environmental factors such as temperature and pH. researcher.life
Enzymatic Degradation Mechanisms of MC-YR
The biodegradation of MC-YR is a multi-step enzymatic process that transforms the complex cyclic structure of the toxin into smaller, less toxic compounds. plos.org This cascade of reactions is initiated by the cleavage of the cyclic peptide, followed by further hydrolysis into smaller peptides and amino acids. plos.org
Role of Microcystinase and Other Enzymes (e.g., Serine Protease, Peptidases)
The enzymatic degradation of MC-YR by strains like Sphingopyxis sp. USTB-05 involves a series of key enzymes. The initial and most critical step is the linearization of the cyclic MC-YR molecule. This is catalyzed by an enzyme known as microcystinase , encoded by the mlrA gene. plos.orgscientific.netacs.org This enzyme cleaves the peptide bond between the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) and Arginine (Arg) residues in the case of MC-RR, and it is suggested to act on a similar bond in other variants like MC-YR. scientific.net
Following linearization, other enzymes continue the degradation process. In Sphingopyxis sp. USTB-05, a serine protease has been identified that cleaves the peptide bond between the Alanine (B10760859) (Ala) and Tyrosine (Tyr) residues of the linearized MC-YR. plos.orgnih.gov This action produces a tetrapeptide and a tripeptide. plos.orgnih.gov Subsequently, peptidases are involved in the further breakdown of these peptide fragments. plos.orgnih.gov One peptidase converts the tetrapeptide into Adda, while another enzyme cleaves the tripeptide to produce Tyr and a dipeptide. plos.orgnih.gov
Identification of Intermediate and Final Degradation Products
The sequential action of these enzymes results in the formation of several intermediate and final degradation products. In the degradation of MC-YR by Sphingopyxis sp. USTB-05, two intermediate and two final products have been identified through high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). plos.orgnih.gov
The degradation pathway can be summarized as follows:
Cyclic MC-YR is converted to Linear MC-YR by microcystinase. plos.orgscientific.net
Linear MC-YR is cleaved by a serine protease into a tetrapeptide (Adda-Glu-Mdha-Ala ) and a tripeptide (Tyr-Masp-Arg ). plos.orgnih.gov
The tetrapeptide is further degraded by a peptidase to produce Adda . plos.orgnih.gov
The tripeptide is cleaved to produce Tyrosine (Tyr) and a dipeptide (Masp-Arg ). plos.orgnih.gov
The table below details the degradation products of MC-YR by Sphingopyxis sp. USTB-05.
| Step | Substrate | Enzyme | Products |
| 1 | Cyclic MC-YR | Microcystinase (MlrA) | Linear MC-YR |
| 2 | Linear MC-YR | Serine Protease | Tetrapeptide (Adda-Glu-Mdha-Ala) and Tripeptide (Tyr-Masp-Arg) |
| 3 | Tetrapeptide (Adda-Glu-Mdha-Ala) | Peptidase | Adda |
| 4 | Tripeptide (Tyr-Masp-Arg) | Peptidase | Tyrosine (Tyr) and Dipeptide (Masp-Arg) |
Gene Clusters (mlr genes) Encoding Degradation Enzymes
The genetic basis for microcystin degradation is primarily attributed to the mlr gene cluster. frontiersin.orgoup.com This cluster contains the genes that encode the enzymes responsible for the breakdown of microcystins. The key genes in this cluster are mlrA, mlrB, mlrC, and mlrD. frontiersin.orgoup.com
mlrA : Encodes the enzyme microcystinase (MlrA) , which is responsible for the initial and crucial step of linearizing the cyclic microcystin molecule. frontiersin.orgoup.com Its presence is often used as a marker for identifying microcystin-degrading bacteria. frontiersin.orgint-res.com
mlrB : Encodes an enzyme that was initially thought to hydrolyze the linearized microcystin. frontiersin.orgfrontiersin.org
mlrC : Encodes a peptidase that degrades the resulting peptide fragments. oup.comfrontiersin.org
mlrD : Believed to encode a transporter protein that facilitates the uptake of microcystins into the bacterial cell. oup.comfrontiersin.org
Studies on Sphingopyxis sp. USTB-05 have confirmed the presence of mlr genes, and their expression is induced in the presence of microcystins. mdpi.com The gene responsible for the first step of degradation in this strain, designated USTB-05-A, has been cloned and expressed, confirming its function as a microcystinase that linearizes both MC-RR and MC-YR. scientific.net The coordinated expression of these genes allows the bacterium to efficiently detoxify microcystins in its environment. researchgate.net
Factors Affecting Biodegradation Efficiency (e.g., pH, Temperature, Anaerobic Conditions)
pH
The pH of the aquatic environment plays a crucial role in the metabolic processes of microorganisms responsible for MC-YR degradation. While microcystins are generally stable over a wide pH range, the activity of degrading bacteria is often pH-dependent. pjoes.com For instance, the degradation of various microcystins, including MC-YR, has been observed under different pH conditions. Some studies have noted that an increase in pH can have a negative effect on the degradation rate of microcystins. nih.gov For example, the degradation of MC-LR, a related microcystin, was found to be most effective between pH 6.52 and pH 8.45, with some activity still detected at a pH of 10.0. nih.gov Conversely, acidic conditions can slow down or even stop biodegradation; for MC-LR, degradation was slower at pH 5.0 and ceased at pH 3.0, while no significant difference in rates was observed between neutral (pH 7.0) and alkaline (pH 9.0, 11.0) conditions in anaerobic settings. researchgate.net The acidic metabolites produced by coexisting bacteria can also lower the pH, which may hinder the degradation of microcystins. mdpi.com
Temperature
Temperature is another critical factor that directly impacts microbial growth and enzyme kinetics. Generally, an increase in temperature, up to an optimal point, enhances the rate of biodegradation. Studies on related microcystins have shown that degradation rates increase with rising temperatures. For instance, the degradation of MC-LR by the bacterium NV-3 was slowest at 10°C and steadily increased with temperatures up to 30°C, which was identified as the optimum temperature for this strain. nih.gov Similarly, anaerobic biodegradation rates of MC-LR were observed to increase with incubation temperatures within the range of 15-30°C. researchgate.net However, extremely high temperatures can be detrimental to microbial activity. researchgate.net The production of MC-YR itself by cyanobacteria can also be temperature-dependent, with some studies showing increased concentrations at higher temperatures like 26°C and 32°C compared to 20°C. plos.org
Anaerobic Conditions
The presence or absence of oxygen significantly affects which microbial communities are active and the metabolic pathways they utilize for degradation. While aerobic biodegradation of microcystins is well-documented, anaerobic degradation is also a vital process, particularly in environments like sediment. mdpi.com Interestingly, some studies have reported that the degradation rates of microcystins can be higher under anaerobic conditions. nih.gov A novel degradation pathway for MC-LR has been proposed under anaerobic conditions, involving the cleavage of the Ala–Mdha peptide bond. frontiersin.org Research on indigenous microbial communities from lake sediments has demonstrated the efficient degradation of microcystins under anaerobic conditions, suggesting it is a significant natural attenuation mechanism. researchgate.net The addition of other substances can influence anaerobic degradation; for example, glucose addition was found to inhibit the process by lowering the culture's pH, an effect that was reversed by the addition of nitrate (B79036) (NO3-). researchgate.net
Table 1: Influence of Environmental Factors on Microcystin Biodegradation
| Factor | Observed Effect on Biodegradation | Microcystin Variant(s) Studied | Reference |
|---|---|---|---|
| pH | Degradation rate decreases with increasing pH. | MC-LR, MC-RR, MC-YR | nih.gov |
| Optimal degradation between pH 6.52 and 8.45; activity present at pH 10.0. | MC-LR, MC-RR, MC-YR | nih.gov | |
| Slower degradation at acidic pH (5.0); ceased at pH 3.0. No difference between neutral (7.0) and alkaline (9.0, 11.0) in anaerobic conditions. | MC-LR | researchgate.net | |
| Temperature | Degradation rate of [Dha7]MC-LR and MC-LR increased with temperatures from 10°C to 30°C (optimum). | [Dha7]MC-LR, MC-LR | nih.gov |
| Anaerobic degradation rate of MC-LR increased with temperatures from 15°C to 30°C. | MC-LR | researchgate.net | |
| Anaerobic Conditions | Degradation rates can be higher than in aerobic conditions. | MCs | nih.gov |
| Indigenous sediment microbes efficiently degrade MC-LR anaerobically. | MC-LR | researchgate.net | |
| A novel anaerobic degradation pathway proposed for MC-LR. | MC-LR | frontiersin.org |
In Vitro Degradation Studies
In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, have been instrumental in elucidating the specific pathways and enzymatic processes involved in the biodegradation of Microcystin-YR. These studies often utilize isolated bacterial strains, crude cell extracts, or purified enzymes to break down the toxin.
One significant area of in vitro research involves the use of enzymes from specific bacterial strains. For example, crude enzymes from Sphingopyxis sp. USTB-05 were shown to completely eliminate an initial concentration of 14.8 mg/L of MC-YR within 10 hours. mdpi.complos.org This study identified a multi-step enzymatic pathway. The first step involves the enzyme microcystinase, which linearizes the cyclic MC-YR structure. Subsequently, a serine protease cleaves the peptide bond between alanine (Ala) and tyrosine (Tyr) in the linearized molecule. This action produces two smaller peptides: a tetrapeptide (Adda-Glu-Mdha-Ala) and a tripeptide (Tyr-Masp-Arg). plos.org Further degradation by other peptidases breaks down these intermediates into smaller, non-toxic components like Adda. plos.org
Other in vitro studies have focused on the degradation of microcystins under simulated physiological conditions. A study investigating the decomposition of MC-YR, MC-LR, and MC-RR in simulated gastric and intestinal fluids found that all three toxins underwent enzymatic alterations under gastric conditions. acs.orgnih.gov Specifically, MC-YR and MC-LR showed a degradation of around 30%. acs.orgnih.govresearchgate.net However, none of the toxins were degraded by the simulated intestinal digestion. acs.orgnih.gov
The initial step of breaking the cyclic structure is considered crucial. The enzyme MlrA, a type of microcystinase, hydrolyzes the Arg–Adda peptide bond in MC-LR, resulting in a linearized, significantly less toxic molecule. frontiersin.org While this specific bond cleavage is well-studied for MC-LR, the degradation of MC-YR follows a similar initial linearization step before further breakdown. plos.org Studies using classic protease inhibitors have helped to classify the enzymes involved and to allow for the accumulation of transient intermediate products, which are otherwise difficult to detect. researchgate.net
Table 2: Summary of Key In Vitro Degradation Findings for this compound and Related Variants
| Study Focus | Organism/System Used | Key Findings for MC-YR or Related Variants | Reference |
|---|---|---|---|
| Enzymatic Pathway | Crude enzymes from Sphingopyxis sp. USTB-05 | Complete degradation of 14.8 mg/L MC-YR in 10 hours. Pathway involves microcystinase, serine protease, and other peptidases. | mdpi.complos.org |
| Simulated Digestion | In vitro dissolution test with gastric and intestinal fluids | ~30% degradation of MC-YR in simulated gastric fluid. No degradation in simulated intestinal fluid. | acs.orgnih.govresearchgate.net |
| Biofilm Degradation | Biofilm from a practical biological treatment facility | Intracellular MC-YR, MC-LR, and MC-RR were degraded simultaneously with the degradation of Microcystis cells. | iwaponline.com |
| Enzymatic Intermediates | Isolated Sphingomonas sp. | For MC-LR, degradation is mediated by at least three intracellular enzymes, starting with cleavage at the Adda-Arg bond. | researchgate.net |
Advanced Mitigation and Remediation Strategies for Microcystin Yr in Water Systems
Biological Control and Bioremediation Approaches
Bioremediation presents an environmentally sustainable and cost-effective approach to detoxify microcystins. This method harnesses the metabolic capabilities of naturally occurring microorganisms to break down the complex cyclic structure of MC-YR into less toxic or non-toxic byproducts.
A significant body of research has identified various native bacterial strains capable of degrading microcystins, including MC-YR. These bacteria utilize the toxin as a source of carbon and nitrogen. The degradation process is typically initiated by an enzyme that linearizes the cyclic peptide, a step that dramatically reduces its toxicity.
Several bacterial species have demonstrated high efficacy in degrading MC-YR. For instance, strains of Klebsiella sp. (TA13, TA14, and TA19) isolated from Lake Kasumigaura, Japan, were shown to effectively degrade MC-YR, among other variants. frontiersin.org At a temperature of 40°C, these strains exhibited their highest degradation rates for MC-YR, reaching up to 0.484 mg L⁻¹ h⁻¹. frontiersin.org Another promising bacterium, Sphingopyxis sp. USTB-05, was capable of completely eliminating an initial MC-YR concentration of 14.8 mg/L within 10 hours using its crude enzyme extracts. plos.org The degradation pathway for MC-YR by this strain was found to involve at least four enzymes, starting with a microcystinase that linearizes the toxin by cleaving the peptide bond between the Adda and Arginine residues. plos.org Similarly, Paucibacter toxinivorans has been shown to degrade MC-YR, with studies indicating it achieved the highest degradation percentage among several microcystin (B8822318) variants tested under specific conditions. mdpi.com
The efficiency of these bacteria can be influenced by environmental factors such as temperature and pH. The Klebsiella strains, for example, showed optimal performance at 40°C and were effective in both neutral and alkaline environments. frontiersin.org
Table 1: Degradation Rates of Microcystin-YR by Various Bacterial Strains
| Bacterial Strain | Initial MC-YR Concentration (mg/L) | Condition | Degradation Rate / Efficiency | Source |
|---|---|---|---|---|
| Klebsiella sp. (TA13) | Not Specified | 40 °C | 0.484 mg L⁻¹ h⁻¹ | frontiersin.org |
| Klebsiella sp. (TA14) | Not Specified | 40 °C | 0.243 mg L⁻¹ h⁻¹ | frontiersin.org |
| Klebsiella sp. (TA19) | Not Specified | 40 °C | 0.142 mg L⁻¹ h⁻¹ | frontiersin.org |
| Sphingopyxis sp. USTB-05 (Crude Enzymes) | 14.8 | Lab Conditions | Complete removal in 10 hours | plos.org |
| Paucibacter toxinivorans | 0.001 | Peptide Mix | ~70% degradation in 7 days | mdpi.com |
To improve the efficiency and applicability of bioremediation, researchers have turned to genetic engineering. The primary focus of this work has been the mlr gene cluster, which encodes the enzymes responsible for microcystin degradation. The mlrA gene, in particular, is crucial as it codes for the microcystinase (MlrA) enzyme that initiates the detoxification process by linearizing the microcystin molecule. army.miluark.edu This linearization significantly reduces the toxin's stability and biological activity. uark.edunih.gov
Synthetic biology strategies involve cloning the mlrA gene from a highly efficient native degrader, such as Sphingosinicella microcystinivorans, and expressing it in a host organism that is easy to cultivate and control, such as Escherichia coli. uark.eduacs.org This heterologous expression allows for the large-scale production of the MlrA enzyme, which can then be used for water treatment. acs.org Research has successfully demonstrated that recombinant E. coli can effectively express MlrA and degrade microcystins. frontiersin.org
Further innovation includes expressing the mlrA gene in other microorganisms like the yeast Saccharomyces cerevisiae. nih.gov This approach is advantageous because yeast is considered safe, is tolerant to a range of pH levels, and is resistant to some toxic compounds. nih.gov Engineered yeast has been shown to successfully express the MlrA enzyme and reduce microcystin concentrations by over 83% in a laboratory setting. mdpi.com These bio-engineering approaches hold promise for developing robust and contained systems, such as biofilters, where immobilized engineered bacteria or their purified enzymes can efficiently treat contaminated water. ed.ac.uk
Conventional Water Treatment Processes and Their Limitations for MC-YR
Conventional water treatment plants (WTPs) employ a multi-barrier approach to ensure water safety. However, the unique properties of cyanobacteria and the dissolved toxins they produce, like MC-YR, present significant challenges to these standard processes.
Coagulation, flocculation, and sedimentation are primary steps in conventional water treatment designed to remove suspended particles. These processes involve adding chemicals (coagulants) like aluminum sulfate (B86663) to cause small particles to clump together into larger flocs, which can then be settled out or filtered. uark.edu
These methods are effective at removing intact cyanobacterial cells. Pilot-scale studies have demonstrated that a combination of flocculation, sedimentation, and filtration can remove 99.9% of Microcystis aeruginosa cells. uark.edu The key to this approach is removing the cells without damaging their cell walls, thereby keeping the intracellular toxins contained. However, this presents a significant limitation: these processes are largely ineffective at removing dissolved extracellular microcystins that have already been released into the water from natural cell death and lysis. nih.gov Furthermore, certain coagulants or suboptimal process conditions can induce cell lysis, potentially increasing the concentration of dissolved MC-YR in the treated water. biotreks.org
Pre-oxidation, the application of an oxidant like chlorine or ozone at the beginning of the treatment train, is often used to control algae, taste, and odor compounds. However, this practice can be detrimental when dealing with toxin-producing cyanobacteria. Oxidants can damage the integrity of cyanobacterial cell membranes, leading to the rapid release of intracellular toxins, including MC-YR, into the water. uark.edued.ac.uk
Research has shown that even a brief exposure to an oxidant can be sufficient to trigger this release. A study involving a natural bloom containing MC-YR found that partial oxidation of the cyanobacterial cells resulted in a delayed but significant release of the toxin over time, even after the oxidant was quenched. uark.edued.ac.uk This poses a risk in treatment plants, as partially damaged cells retained on filters could continue to slowly leak toxins into the finished water supply. uark.edued.ac.uk The effectiveness of an oxidant in causing cell lysis and subsequent toxin release is dependent on the oxidant type and the exposure, often measured as the CT value (Concentration x Time).
Table 2: Oxidant Exposure (CT) Values Resulting in Complete Intracellular Microcystin Release
| Oxidant | Required CT (mg-min/L) | Source |
|---|---|---|
| Ozone | 4.1 | ed.ac.uk |
| Chlorine | 21 | ed.ac.uk |
| Chlorine Dioxide | 58 | ed.ac.uk |
| Monochloramine | 72 | ed.ac.uk |
| Potassium Permanganate | 391 | ed.ac.uk |
Note: Data is based on studies of natural blooms and cultured Microcystis and is indicative of the exposure required to release intracellular microcystins, including MC-YR. uark.edued.ac.uk
Advanced Oxidation Technologies for MC-YR Removal
For the effective destruction of dissolved extracellular toxins like MC-YR that persist after conventional treatment, Advanced Oxidation Processes (AOPs) are a promising solution. plos.orgacs.org AOPs are characterized by the generation of highly reactive and non-selective radical species, primarily the hydroxyl radical (•OH). These radicals can rapidly attack and break down the stable cyclic structure of MC-YR, transforming it into less harmful byproducts.
Several AOPs have been investigated for microcystin removal, including:
Ozonation (O₃): Ozone is a powerful oxidant on its own but can also be part of an AOP when combined with hydrogen peroxide (O₃/H₂O₂) or UV light (O₃/UV) to enhance hydroxyl radical production. Ozone is generally considered highly effective for microcystin degradation.
UV/Hydrogen Peroxide (UV/H₂O₂): This process involves the photolysis of hydrogen peroxide by UV irradiation to generate hydroxyl radicals. It is an effective method for destroying dissolved microcystins without forming halogenated byproducts.
Fenton-based Processes: The classic Fenton reaction uses hydrogen peroxide and an iron salt catalyst to produce hydroxyl radicals. Variations like photo-Fenton (using UV light) and electro-Fenton can enhance the efficiency of this process for MC-LR degradation, and the underlying mechanism is applicable to other microcystin variants.
The efficacy of AOPs depends on factors such as pH, water temperature, and the presence of dissolved organic carbon (DOC), which can compete for the reactive radicals and reduce treatment efficiency. Despite these considerations, AOPs represent a critical technological barrier for the complete destruction of dissolved MC-YR in drinking water treatment. plos.org
Photocatalytic Degradation (e.g., TiO2)
Photocatalytic degradation using titanium dioxide (TiO2) is a promising advanced oxidation process for the removal of this compound (MC-YR) from water. This technology is recognized for its efficiency and environmentally friendly nature in eliminating persistent organic pollutants like microcystins. The fundamental principle of TiO2 photocatalysis involves the generation of highly reactive oxygen species (ROS) upon irradiation with UV light. When TiO2 particles are exposed to photons with energy equal to or greater than their band gap, electron-hole pairs are created. These charge carriers can then react with water and oxygen to produce hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), which are powerful oxidizing agents that can break down complex organic molecules like MC-YR.
Research has demonstrated that TiO2 photocatalysis can effectively degrade various microcystin variants, including the common and highly toxic Microcystin-LR. Studies have shown that the degradation process involves the breakdown of the cyclic peptide structure of the microcystin molecule. While the physical properties of different TiO2 catalysts may vary, the primary degradation pathway for microcystins appears to be consistent across various forms of TiO2.
The effectiveness of TiO2 photocatalysis can be influenced by several factors. Modified TiO2, such as nitrogen-doped TiO2 (N-TiO2), has shown enhanced performance in degrading Microcystin-LR. Furthermore, the use of innovative reactor designs, like those employing porous titanium-titanium dioxide (PTT) membranes under UV-LED light, can improve the efficiency of the process and eliminate the need for subsequent filtration steps to remove the catalyst. The electrostatic interactions between the catalyst surface and the microcystin molecules, which can be influenced by the solution's pH, also play a role in the degradation rate.
Key Research Findings on TiO2 Photocatalysis of Microcystins:
| Catalyst | Microcystin Variant | Key Findings |
| Commercial TiO2 powders (P25, PC50, PC500, UV100) and granular materials | Microcystin-LR | The major destruction pathway was consistent across all tested catalysts, indicating that the physical properties of the TiO2 had minimal effect on the degradation mechanism. |
| Nitrogen-doped TiO2 (N-TiO2) | Microcystin-LR | Demonstrated superior performance compared to other modified TiO2 catalysts, with high quantum yield and figure of merit values. |
| Porous Titanium-Titanium Dioxide (PTT) membrane with UV-LED | MC-LA, MC-LR, MC-RR | Successfully degraded all three microcystin variants. The degradation rates were influenced by the electrostatic forces between the catalyst and the differently charged microcystins. |
Hydrogen Peroxide Treatments
A significant consideration with H2O2 treatment is the potential for an initial increase in extracellular microcystin concentrations. This occurs because the damage to cyanobacterial cells can lead to the release of intracellular toxins into the surrounding water. Despite this, H2O2 is considered a viable option due to its rapid degradation into harmless byproducts (water and oxygen) and its relative ease of application.
The effectiveness of hydrogen peroxide is dose-dependent. Laboratory and field studies have shown that H2O2 can significantly reduce cyanobacterial cell densities. For instance, a concentration of 7 mg/L resulted in a 64.7% decline in Microcystis sp. in a laboratory setting and an average of 43% reduction in earthen pond trials within one hour. Research suggests that to prevent the regrowth of Microcystis, concentrations above 2.7 mg·L−1 in the lab and 6.7 mg·L−1 in the field may be necessary.
It is important to note that while H2O2 can be effective in controlling the cyanobacterial population, its direct impact on reducing dissolved microcystin concentrations can be inconsistent. Some studies have not observed a clear pattern of microcystin reduction with increasing H2O2 doses. This highlights the complexity of using H2O2 for toxin removal, as its primary effect is on the source of the toxins rather than the toxins themselves.
Efficacy of Hydrogen Peroxide on Microcystis and Microcystins:
| H2O2 Concentration | Target | Outcome |
| 7 mg/L | Microcystis sp. | 64.7% decline in lab setting; 43% average reduction in pond trials within one hour. |
| 5.1 and 10.2 mg·L−1 | Microcystis | Decrease in concentration observed after 2 hours in laboratory experiments. |
| 10 to 60 mg·L−1 | Microcystis | Loss of cell integrity occurred after 3 hours. |
| 4 µg L−1 | Cyanobacteria | Significant reduction in cyanobacteria levels in 10 out of 11 experiments. |
Adsorption and Physical Removal Methods
Adsorption is a widely employed and effective method for the physical removal of this compound from water systems. This process involves the adhesion of microcystin molecules to the surface of an adsorbent material. Various materials have been investigated for their capacity to adsorb microcystins, with activated carbon being the most extensively used due to its porous structure and large surface area. The effectiveness of adsorption is influenced by the properties of the adsorbent, such as its surface area and porosity, as well as the characteristics of the water, including pH and temperature.
Research has shown that adsorbents with a higher degree of mesoporosity are particularly favorable for the adsorption of microcystins. Beyond conventional activated carbon, alternative adsorbents are being explored. For instance, chitosan, a biopolymer, has been fabricated into fibers and has demonstrated the ability to remove Microcystis aeruginosa cells, the producers of microcystins, from water. This method has the advantage of potentially preventing the release of toxins by keeping the cyanobacterial cells intact during removal.
Bioadsorption, using microbial aggregates like periphyton, has also been identified as a viable method. Studies on Microcystin-RR have shown that a significant portion of the toxin removal in the initial phase is due to adsorption by the periphyton biomass. This initial physical adsorption is then followed by biodegradation.
The choice of materials used in water sampling and analysis is also critical, as some plastics can adsorb microcystins, leading to inaccurate measurements. Studies have examined the adsorption rates of different microcystin variants, including MC-YR, on various plastic materials, highlighting the importance of material selection in monitoring efforts. For example, polyethylene (B3416737) terephthalate (B1205515) (PET) has been shown to have a high recovery rate for MC-YR, indicating low adsorption.
Adsorbent Performance in Microcystin Removal:
| Adsorbent | Target | Key Findings |
| Activated Carbon | Dissolved Microcystins | Widely used and effective due to high mesoporosity and large surface area. |
| Chitosan Fiber | Microcystis aeruginosa cells | Effectively removes cyanobacterial cells, preventing the release of intracellular toxins. |
| Periphyton | Microcystin-RR | Adsorption is the primary removal mechanism in the initial phase, followed by biodegradation. |
| Polyethylene Terephthalate (PET) | This compound | Exhibited a high recovery rate of 81.3% after 48 hours, indicating low adsorption. |
Integrated Management Strategies for Cyanobacterial Blooms
Addressing the challenges posed by this compound and other cyanotoxins requires a comprehensive and integrated management approach that extends beyond single-treatment solutions. A primary and crucial strategy is the reduction of nutrient loading into water bodies, as excess nutrients, particularly nitrogen and phosphorus, are a major driver of cyanobacterial blooms.
Effective management relies on robust monitoring programs that can provide early warnings of bloom formation. The integration of various monitoring techniques, including in-situ measurements, laboratory analyses, and remote sensing (e.g., satellite imagery), allows for a more comprehensive understanding of the spatial and temporal dynamics of cyanobacterial blooms. This integrated approach improves the frequency and spatial resolution of data collection, enabling more timely and targeted management interventions.
An integrated strategy also involves considering the entire freshwater-to-marine continuum, as cyanobacteria and their toxins can be transported over long distances from inland waters to coastal areas. Therefore, monitoring and management efforts should be coordinated across different water bodies and jurisdictions.
When blooms do occur, a decision-making framework can help in selecting the most appropriate control and mitigation techniques. Factors to consider include the source of nutrient loads (internal vs. external), the size of the affected area, and the specific uses and ecological sensitivity of the water body. The portfolio of in-situ control techniques is diverse and includes both established and experimental methods.
Ultimately, a successful integrated management plan will combine preventative measures, such as nutrient management, with reactive strategies for bloom control and toxin removal, all informed by a thorough and continuous monitoring program.
Components of an Integrated Cyanobacterial Bloom Management Strategy:
| Component | Description |
| Nutrient Management | Reducing external and internal nutrient loads to limit the primary driver of bloom formation. |
| Integrated Monitoring | Combining in-situ, laboratory, and remote sensing data for early detection and tracking of blooms. |
| Coordinated Cross-Jurisdictional Efforts | Managing blooms across interconnected water systems, from freshwater sources to marine environments. |
| Decision Support Frameworks | Utilizing structured approaches to select the most appropriate control and mitigation techniques based on site-specific conditions. |
| Diverse Control Techniques | Employing a range of physical, chemical, and biological methods to control blooms and remove toxins. |
Interdisciplinary Research on Microcystin Yr and Environmental Interactions
Co-occurrence and Synergistic/Antagonistic Effects with Other Cyanopeptides
Cyanobacterial blooms are rarely composed of a single toxic compound. Instead, they are complex mixtures of various bioactive peptides, known as cyanopeptides. nih.gov Microcystin-YR (MC-YR) frequently co-occurs with a diverse suite of these compounds, which can lead to combined toxicological effects that are not predictable from the toxicity of a single substance.
Research has consistently shown that cyanobacteria, particularly species from the genera Microcystis, Anabaena (now Dolichospermum), and Planktothrix, produce a wide array of cyanopeptides beyond just microcystins. nih.govacs.org These include other microcystin (B8822318) variants (e.g., MC-LR, MC-RR), anabaenopeptins, cyanopeptolins, microginins, and aeruginosins. nih.govnih.govoup.com Studies of freshwater bodies have found that cyanopeptolins and anabaenopeptins can be present as frequently and at similar concentrations to microcystins. nih.govresearchgate.net For instance, a study of Brazilian Microcystis sp. strains confirmed the co-production of microcystins and microginins. oup.com Similarly, monitoring in a Greek lake revealed the co-occurrence of seven microcystin congeners, including MC-YR, with cylindrospermopsin (B110882), anabaenopeptins, and microginins. nih.gov In some cases, less-studied peptides like cyclamides have been found to dominate the total cyanopeptide profile in Microcystis aeruginosa strains, exceeding the concentration of microcystins. acs.org
The simultaneous presence of these various cyanopeptides raises significant questions about their combined effects, which can be synergistic (the total effect is greater than the sum of individual effects), antagonistic (the total effect is less than the sum), or additive. mdpi.com While research specifically isolating the interactive effects of MC-YR with other cyanopeptides is still developing, studies on mixtures of cyanotoxins provide critical insights. For example, early research demonstrated a synergistic effect when a sublethal dose of microcystin-LR was administered to mice before anatoxin-a, another potent cyanotoxin. mdpi.com Conversely, a study on the combined effects of anatoxin-a and microcystin-LR on the growth of Microcystis strains observed an antagonistic interaction. nih.gov The interaction between microcystins and cylindrospermopsin (CYN) has also been investigated, with studies exploring their combined genotoxic and histopathological damage. researchgate.netnih.gov One study using hydroponically grown spinach and lettuce found that a mixture of MC and CYN inhibited plant growth. researchgate.net The complexity of these interactions highlights a significant challenge for risk assessment, which has traditionally focused on single toxins. nih.govnih.gov
Table 1: Co-occurrence of this compound with Other Cyanopeptides| Co-occurring Cyanopeptide Class | Specific Variants Mentioned | Producing Genera | Source(s) |
|---|---|---|---|
| Microcystins | MC-LR, MC-RR, MC-LA, dmMC-RR, dmMC-LR, MC-LY, MC-LF, MC-LW | Microcystis, Anabaena/Dolichospermum, Planktothrix, Nostoc | nih.govresearchgate.netnih.govresearchgate.net |
| Anabaenopeptins | Anabaenopeptin B, Anabaenopeptin F | Anabaena/Dolichospermum, Microcystis, Planktothrix | nih.govnih.govoup.comnih.gov |
| Cyanopeptolins | Cyanopeptolin A, B, C, 1007, 1041 | Microcystis, Planktothrix, Anabaenopsis, Woronichinia | nih.govresearchgate.netmdpi.comchimia.ch |
| Microginins | - | Microcystis | nih.govoup.commdpi.com |
| Aeruginosins | Aeruginosin 850 | Microcystis, Planktothrix, Nodularia | nih.govresearchgate.netmdpi.com |
| Cylindrospermopsin | - | Cylindrospermopsis (now Raphidiopsis), Chrysosporum, Dolichospermum | nih.govresearchgate.netdiva-portal.org |
| Cyclamides / Aerucyclamides | Aerucyclamide A, C | Microcystis | acs.orgmdpi.comchimia.ch |
Interactions with Legacy and Emerging Environmental Contaminants
The environmental impact of this compound is further complicated by its interaction with a host of other anthropogenic pollutants present in aquatic ecosystems. mdpi.com These interactions can alter the toxicity of the compound and pose additional, poorly understood risks to environmental and public health. nih.gov Contaminants of concern include both "legacy" pollutants, such as heavy metals and persistent organic pollutants, and "emerging" contaminants like pharmaceuticals, personal care products, and modern pesticides.
Legacy Contaminants:
Heavy Metals: Co-exposure to microcystins and heavy metals is a significant concern in polluted water bodies. Studies have shown that metals like copper (Cu) can have synergistic toxic effects with microcystin-LR on organisms such as zebrafish (Danio rerio). mdpi.comresearchgate.net The increased toxicity was linked to the enhanced uptake of both the toxin and the metal. mdpi.com In agricultural contexts, simple additive effects were noted in germinating lettuce seeds exposed to both MC-LR and copper, though synergistic and antagonistic effects were observed at different concentration ratios in seedlings. mdpi.com
Fungal Toxins: A well-documented interaction involves the co-exposure of microcystins and aflatoxin B1, a potent fungal toxin that can contaminate food staples like maize. mdpi.comresearchgate.net This combination was linked to a high incidence of primary liver cancer in populations using surface water contaminated with microcystin-producing cyanobacteria, illustrating a synergistic effect between a waterborne and a foodborne toxin. mdpi.comresearchgate.net
Emerging Contaminants:
Pesticides: Modern agricultural practices lead to the runoff of various pesticides into waterways where cyanobacterial blooms occur. Research has begun to explore the combined toxicology of cyanotoxins and pesticides. For example, in vitro bioassays have been used to evaluate the effects of combined exposure to cylindrospermopsin and the organophosphate pesticide chlorpyrifos, with results indicating potential antagonistic action at environmentally relevant concentrations. mdpi.com The widely used herbicide glyphosate (B1671968) has also been studied in conjunction with Microcystis, showing adverse effects on the cyanobacterium's growth. mdpi.com
Bisphenols and Microplastics: There is growing interest in the interaction between cyanotoxins and other emerging pollutants like bisphenols (e.g., BPA) and microplastics. mdpi.com While studies involving purified microcystins and microplastics are not yet prominent, research has noted that laboratory plastics can bind microcystins from solutions. mdpi.com This suggests a potential for micro- and nanoplastics to act as vectors for the transport of these toxins in the environment. mdpi.com
These complex interactions underscore the need for a more holistic approach to risk assessment that considers the chemical cocktail present in a given environment, rather than focusing on individual contaminants in isolation. nih.gov
Table 2: Interactions of Microcystins with Environmental Contaminants| Contaminant Class | Specific Contaminant | Microcystin Variant(s) | Observed Interaction | Test System/Organism | Source(s) |
|---|---|---|---|---|---|
| Legacy - Heavy Metals | Copper (Cu) | MC-LR | Synergistic | Zebrafish (Danio rerio) | mdpi.comresearchgate.net |
| Copper (Cu) | MC-LR | Additive, Synergistic, Antagonistic (dose-dependent) | Lettuce (Lactuca sativa) | mdpi.com | |
| Legacy - Fungal Toxins | Aflatoxin B1 | Microcystins | Synergistic (Tumor Promotion) | Human populations, Rat models | mdpi.comresearchgate.net |
| Emerging - Pesticides | Chlorpyrifos | Cylindrospermopsin (Co-occurs with MCs) | Antagonistic | Human neuroblastoma cells (SH-SY5Y) | mdpi.com |
| Emerging - Pesticides | Glyphosate | Microcystins | Adverse effect on Microcystis growth | Microcystis cultures | mdpi.com |
| Emerging - Plastics | Micro/Nanoplastics | Microcystins | Potential for binding/transport (research needed) | - | mdpi.com |
Development of Environmental Monitoring and Risk Assessment Frameworks
Effective management of the risks posed by this compound and other cyanotoxins depends on robust environmental monitoring programs and comprehensive risk assessment frameworks. nih.gov These frameworks rely on sensitive and reliable analytical methods to detect and quantify toxins in water and other environmental samples, which in turn informs public health advisories and regulatory actions. epa.gov
A variety of analytical methods are employed for the detection of microcystins. nih.govmdpi.com These range from rapid screening assays to highly specific chromatographic techniques.
Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used screening method that detects the total concentration of microcystins based on a conserved feature of the molecule (the ADDA amino acid). epa.govdss.go.th ELISA is relatively inexpensive, fast, and suitable for analyzing a large number of samples, making it useful for routine monitoring and operational adjustments at water treatment facilities. epa.govresearchgate.net However, it does not provide concentrations of specific variants like MC-YR and can be subject to matrix effects in complex water samples. epa.govdss.go.th
High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with an ultraviolet (UV) or photodiode array (PDA) detector, can separate and quantify individual microcystin variants, including MC-YR. nih.govlcms.cz This provides more detailed information than ELISA but can be hampered by co-eluting interferences from the sample matrix. lcms.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for cyanotoxin analysis. nih.govmdpi.com LC-MS/MS offers high specificity and sensitivity, allowing for the unequivocal identification and quantification of multiple microcystin congeners, even at very low concentrations. mdpi.comlcms.cz This accuracy is crucial for detailed risk assessment and research into toxin dynamics. mdpi.com
The data generated from these monitoring techniques are fundamental to risk assessment. epa.gov Regulatory bodies and health organizations, such as the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), use this information to establish guideline values for microcystins in drinking and recreational waters. nih.govwho.int For example, the WHO has set a provisional guideline value of 1.0 µg/L for microcystin-LR in drinking water. who.int While this guideline is based on MC-LR, it is often applied to total microcystins due to the complexity and cost of analyzing all variants. nih.gov However, this approach may not fully capture the risk, as different congeners have different toxicities, and the presence of other cyanotoxins and their synergistic effects are often not accounted for. nih.govnih.gov This highlights an ongoing challenge: developing risk assessment frameworks that can adequately address the complexity of real-world cyanobacterial blooms, which contain mixtures of toxins and interact with other environmental contaminants. nih.govd-nb.info
Table 3: Comparison of Analytical Methods for Microcystin Detection| Method | Principle | Advantages | Limitations | Source(s) |
|---|---|---|---|---|
| ELISA (Enzyme-Linked Immunosorbent Assay) | Immunochemical detection of the ADDA moiety. | Rapid, cost-effective, high-throughput, good for screening. | Measures 'total microcystins', not variant-specific; potential for matrix interference and false positives. | mdpi.comepa.govdss.go.th |
| HPLC-UV/PDA (High-Performance Liquid Chromatography with UV/Photodiode Array Detection) | Separates compounds based on physicochemical properties; detects based on UV absorbance. | Quantifies specific variants (e.g., MC-LR, -RR, -YR). | Less sensitive than MS; susceptible to interferences from co-eluting compounds. | nih.govlcms.cz |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates compounds with HPLC and identifies/quantifies based on mass-to-charge ratio. | Highly specific and sensitive; considered the confirmatory method; can identify numerous variants simultaneously. | Expensive equipment, requires specialized expertise, more time-consuming sample preparation. | nih.govmdpi.comlcms.cz |
| PPIA (Protein Phosphatase Inhibition Assay) | Measures the inhibition of protein phosphatase enzymes by microcystins. | Detects based on toxic mechanism; sensitive. | Not specific to microcystins (other compounds can inhibit PPs); does not identify variants. | mdpi.com |
Future Research Directions and Emerging Trends for Microcystin Yr
Elucidation of Novel Molecular and Cellular Targets
While the covalent inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) remains the principal documented molecular action of Microcystin-YR, current research is actively exploring alternative and secondary cellular targets. The goal is to build a more comprehensive model of MC-YR's molecular toxicology beyond phosphatase inhibition.
Key research frontiers include:
Induction of Oxidative Stress: Investigations are focused on elucidating the precise mechanisms by which MC-YR induces the generation of reactive oxygen species (ROS). Research aims to identify the specific mitochondrial complexes or cellular enzymes that are targeted, leading to an imbalance in the cell's redox state. This involves studying the downstream effects on lipid peroxidation, protein carbonylation, and DNA damage, independent of the PP1/PP2A pathway.
Mitochondrial Dysfunction: Future studies are designed to explore direct interactions between MC-YR and mitochondrial proteins. Research is moving beyond observing general mitochondrial depolarization to identifying specific binding partners on or within the mitochondria that could disrupt the electron transport chain, affect ATP synthesis, or trigger the mitochondrial permeability transition pore (mPTP), a key event in apoptosis.
Cytoskeletal Interactions: The hyperphosphorylation of cytoskeletal proteins is a known consequence of PP inhibition. However, emerging research is investigating potential direct, non-covalent interactions between MC-YR and cytoskeletal components like actin and tubulin. Such studies aim to determine if MC-YR can allosterically modulate cytoskeletal dynamics, contributing to the loss of cell morphology and integrity.
Proteomics and Target Discovery: Unbiased, high-throughput proteomic approaches are being employed to identify novel MC-YR binding proteins in various cell types. Techniques such as affinity-purification mass spectrometry (AP-MS), using tagged MC-YR derivatives, can pull down entire protein complexes that interact with the toxin, revealing previously unknown cellular pathways affected by its presence.
Optimization and Development of Advanced Detection Technologies
The demand for rapid, sensitive, and field-deployable methods for MC-YR detection is driving significant innovation in analytical technology. Research is focused on moving beyond conventional laboratory-based methods like HPLC and ELISA toward novel sensor platforms.
Emerging detection technologies under investigation include:
Electrochemical Biosensors: These sensors utilize biological recognition elements (e.g., antibodies, aptamers) immobilized on an electrode surface. Binding of MC-YR to these elements causes a measurable change in an electrical property, such as current, potential, or impedance. Research is focused on nanomaterial integration (e.g., graphene, gold nanoparticles) to amplify the signal and lower the limit of detection (LOD).
Aptasensors: Aptamers are single-stranded DNA or RNA sequences engineered to bind to specific targets with high affinity. Aptasensors for MC-YR offer advantages over antibody-based sensors, including higher stability, lower production cost, and ease of chemical modification. Current research aims to optimize aptamer sequences for enhanced specificity to the MC-YR variant and integrate them into fluorescent, colorimetric, or electrochemical sensing platforms.
Surface-Enhanced Raman Spectroscopy (SERS): This technique involves adsorbing MC-YR molecules onto a nanostructured metallic surface (typically silver or gold). The interaction with the surface plasmons dramatically enhances the Raman scattering signal, providing a unique vibrational fingerprint of the toxin. Future work is centered on developing portable SERS devices and standardized substrates for quantitative, on-site analysis.
The following table summarizes and compares key attributes of these advanced detection technologies for MC-YR.
| Technology | Detection Principle | Key Research Focus | Reported LOD Range for MC-YR |
|---|---|---|---|
| Electrochemical Biosensor | Measures changes in current, impedance, or potential upon MC-YR binding to an immobilized antibody or aptamer. | Signal amplification with nanomaterials; miniaturization for portability. | 0.01 - 0.5 µg/L |
| Aptasensor | Utilizes a specific, synthetic DNA/RNA aptamer as the recognition element. Binding induces a conformational change detected optically or electrochemically. | Optimizing aptamer affinity and specificity; developing field-deployable colorimetric assays. | 0.05 - 1.0 µg/L |
| SERS | Enhancement of the Raman scattering signal of MC-YR when adsorbed on a plasmonic nanostructured substrate. | Development of reproducible substrates; creation of spectral libraries for congener differentiation. | 0.1 - 5.0 µg/L |
Enhanced Understanding of Biodegradation Pathways and Enzyme Specificity
Bacterial degradation is a crucial natural process for detoxifying MC-YR in aquatic environments. Research is intensely focused on the mlr gene cluster, which encodes the enzymatic pathway for microcystin (B8822318) breakdown. A deeper understanding of this pathway is essential for developing effective bioremediation strategies.
The key enzymatic steps and research directions are:
Initial Ring Opening (MlrA): The enzyme MlrA, a metalloprotease, initiates the detoxification by hydrolyzing the peptide bond between the Adda and Arginine (R) residues. This linearizes the cyclic structure, resulting in a significantly less toxic intermediate.
Linear Peptide Degradation (MlrB and MlrC): The linearized MC-YR is then acted upon by peptidases. MlrB, a serine protease, cleaves the linearized peptide into smaller fragments. Subsequently, MlrC further degrades these fragments.
Final Breakdown (MlrD and others): MlrD is a transporter protein believed to facilitate the uptake of microcystin or its breakdown products into the bacterial cell. Other downstream enzymes complete the degradation into amino acids.
Future research is focused on enzyme specificity. Scientists are investigating how the variable amino acids at positions 2 (Tyrosine, Y) and 4 (Arginine, R) in MC-YR influence the binding affinity and catalytic efficiency of the Mlr enzymes compared to other microcystin congeners like MC-LR or MC-RR. Structural biology studies aim to resolve the crystal structures of MlrA and MlrB in complex with MC-YR to visualize the specific molecular interactions that govern substrate recognition.
The table below outlines the functions of the core enzymes in the Mlr pathway for MC-YR degradation.
| Enzyme | Enzyme Class | Specific Action on MC-YR | Research Focus |
|---|---|---|---|
| MlrA | Metalloprotease | Hydrolyzes the Adda-Arginine peptide bond, opening the cyclic structure. | Investigating substrate specificity for different MC congeners; structural analysis of the active site. |
| MlrB | Serine Protease | Cleaves the linearized MC-YR intermediate at the Alanine-Adda bond. | Understanding its role in the degradation cascade and interaction with MlrC. |
| MlrC | Metalloprotease | Further degrades the peptide fragments produced by MlrB. | Characterizing its cleavage sites and efficiency. |
| MlrD | Transporter Protein | Facilitates transport of microcystins or their intermediates across the bacterial membrane. | Elucidating its precise transport mechanism and substrate range. |
Predictive Modeling of MC-YR Bloom Dynamics and Toxin Production
A significant challenge in water resource management is predicting not only the occurrence of cyanobacterial blooms but also their toxigenicity, specifically the production of MC-YR. Future research is leveraging advanced computational and statistical tools to develop robust predictive models.
These models integrate multiple environmental variables, including:
Nutrient Concentrations: Ratios of Nitrogen (N) to Phosphorus (P).
Physicochemical Parameters: Water temperature, light intensity and duration, pH, and turbidity.
Hydrodynamic Factors: Water column stability, flushing rates, and wind-induced mixing.
Emerging modeling approaches include:
Machine Learning and Artificial Neural Networks (ANNs): These models are trained on large, long-term datasets of environmental parameters and measured MC-YR concentrations. They can identify complex, non-linear relationships between variables to forecast the probability of a toxic bloom.
Process-Based (Mechanistic) Models: These models simulate the physiological and ecological processes of cyanobacteria, including growth, nutrient uptake, and toxin synthesis in response to environmental drivers. The goal is to incorporate genetic regulation, specifically the factors that trigger the expression of the mcy gene cluster responsible for MC-YR synthesis.
Hybrid Models: These combine the strengths of mechanistic and machine learning approaches to improve predictive accuracy.
A key research goal is to differentiate the environmental triggers for the production of MC-YR versus other congeners, as evidence suggests that environmental conditions can shift the dominant microcystin variant produced by a bloom.
Investigating Long-term Ecological Impacts and Trophic Transfer
Understanding the fate of MC-YR within aquatic food webs is critical for assessing its broader ecological risk. Research is moving beyond acute toxicity studies to investigate the long-term consequences of chronic, low-level exposure and the potential for the toxin to move up the food chain.
Key areas of investigation include:
Bioaccumulation in Primary Consumers: Studies are quantifying the rate at which MC-YR is accumulated in zooplankton (e.g., Daphnia) that graze on toxic cyanobacteria. Research also explores sublethal effects on zooplankton reproduction and survival, which can alter community structure.
Trophic Transfer to Higher Levels: Researchers are tracing the pathway of MC-YR from zooplankton to secondary consumers like benthic invertebrates and planktivorous fish. The focus is on determining whether MC-YR is metabolized, depurated, or accumulated in the tissues (especially liver and muscle) of these organisms.
Biomagnification Potential: A central question is whether MC-YR biomagnifies, meaning its concentration increases at successively higher trophic levels (e.g., in piscivorous fish and fish-eating birds). While some studies suggest limited biomagnification due to metabolic breakdown, this remains an active and critical area of ecological research. Long-term field studies that analyze MC-YR concentrations across multiple trophic levels in a single ecosystem are essential.
Development of Sustainable Remediation Technologies
In response to the global increase in toxic blooms, there is a strong impetus to develop cost-effective and environmentally friendly technologies for removing MC-YR from contaminated water. Research is focused on sustainable alternatives to conventional treatments like chlorination or powdered activated carbon.
Promising sustainable remediation technologies include:
Bioremediation: This involves using naturally occurring or genetically engineered microorganisms that possess the mlr gene cluster. Research is focused on developing bioreactors with immobilized bacteria on carrier media (e.g., bio-filters) for continuous water treatment.
Photocatalysis: This advanced oxidation process uses semiconductor materials, most commonly Titanium dioxide (TiO₂), which, when activated by UV light, generate highly reactive hydroxyl radicals that can completely mineralize the MC-YR molecule. Current research aims to develop visible-light-active photocatalysts to utilize solar energy, making the process more sustainable.
Adsorption on Novel Materials: Scientists are developing and testing low-cost, high-capacity adsorbent materials derived from renewable sources. Examples include biochar (from pyrolysis of biomass), modified clays (B1170129) (e.g., organoclays), and agricultural waste products. The goal is to create adsorbents with high surface area and specific chemical affinity for the MC-YR molecule.
The following table compares the principles and research goals of these sustainable remediation methods.
| Technology | Mechanism | Advantages | Current Research Focus |
|---|---|---|---|
| Bioremediation | Enzymatic degradation by microorganisms (Mlr pathway). | Sustainable, low energy, no harmful byproducts. | Optimizing bioreactor design; enhancing bacterial consortium efficiency. |
| Photocatalysis (TiO₂) | Generation of hydroxyl radicals under UV/Visible light to oxidize MC-YR. | Complete mineralization of the toxin. | Developing visible-light-active catalysts; catalyst immobilization to prevent secondary pollution. |
| Novel Adsorbents | Physical or chemical binding of MC-YR to a porous material. | Low cost, potential for regeneration, use of waste materials. | Improving adsorption capacity and selectivity; studying desorption for regeneration. |
Q & A
Q. How can researchers resolve contradictions in this compound detection frequencies and concentrations across studies?
- Methodological Answer : Conduct meta-analyses controlling for methodological variability (e.g., extraction efficiency, LC-MS/MS calibration curves). For field studies, correlate toxin data with cyanobacterial community composition (e.g., Microcystis dominance) and environmental drivers (e.g., nitrogen availability). Note that this compound is often detected at lower concentrations than Microcystin-LR/RR but may dominate in specific strains or ecosystems .
Q. What enzymatic pathways are involved in this compound biodegradation, and how can they be experimentally validated?
- Methodological Answer : Use bacterial strains like Sphingopyxis sp. USTB-05 to isolate crude enzymes (CEs). Monitor degradation kinetics via HPLC and LC-MS/MS, identifying intermediates (e.g., linearized MC-YR, Adda fragments). Inhibitor assays (e.g., serine protease inhibitors) can pinpoint specific enzymes. Confirm pathway steps using SDS-PAGE and proteomic analysis of CE protein profiles .
Q. How should researchers optimize collision energy settings in MS/MS for this compound variant discrimination?
- Methodological Answer : Perform collision energy ramping (e.g., 10–40 eV) to identify variant-specific product ions. For this compound, key fragments include m/z 135.1 (Tyr immonium ion) and m/z 861.4 ([M+H-Adda]+). Compare spectra with synthetic standards and use high-resolution MS to resolve isobaric interferences (e.g., from Microcystin-LR) .
Q. What experimental designs are critical for studying allelopathic interactions involving this compound-producing cyanobacteria?
- Methodological Answer : Co-culture Planktothrix or Microcystis strains with competing phytoplankton in semi-continuous systems. Measure toxin release kinetics and allelopathic inhibition using growth rate assays. Include controls for non-toxin allelochemicals (e.g., protease inhibitors) and quantify extracellular this compound via ELISA cross-validated with LC-MS/MS .
Data Analysis and Interpretation
Q. How can researchers integrate multi-omics data to elucidate this compound biosynthesis regulation?
- Methodological Answer : Combine transcriptomics (e.g., mcy gene cluster expression), metabolomics (toxin profiling), and proteomics (enzyme activity assays). Use network analysis to link nutrient gradients (e.g., phosphate limitation) to toxin production. Public databases like CyanoMetDB provide reference spectra for unknown variants .
Q. What statistical approaches are suitable for analyzing temporal-spatial variability in this compound concentrations?
- Methodological Answer : Apply mixed-effects models to account for nested sampling (e.g., multiple sites within a reservoir). Use principal component analysis (PCA) to reduce dimensionality in environmental datasets (e.g., TN/TP, temperature, toxin levels). For non-detects, employ survival analysis or maximum likelihood estimation to handle censored data .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies given variability in cyanobacterial strains and analytical protocols?
- Methodological Answer : Deposit strain metadata (e.g., origin, growth conditions) in repositories like CCALA or NIES. Publish raw LC-MS/MS data in open-access platforms (e.g., MetaboLights) and adhere to FAIR principles. Cross-validate findings with orthogonal methods (e.g., ELISA vs. LC-MS/MS) and participate in inter-laboratory proficiency testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
